Antitubercular agent-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H29FN2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1-cyclohexyl-N-[[1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C21H29FN2/c1-16-12-20(14-23-13-18-6-4-3-5-7-18)17(2)24(16)15-19-8-10-21(22)11-9-19/h8-12,18,23H,3-7,13-15H2,1-2H3 |
InChI Key |
OKMGWUOJCFXGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=C(C=C2)F)C)CNCC3CCCCC3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism and Efficacy of Antitubercular Agent BNF15
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Tuberculosis remains a primary cause of mortality from infectious diseases globally, necessitating the discovery of novel, effective therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) underscores the urgency for new compounds with potent activity. This document details the characterization and mechanism of action of BNF15, a novel benzonaphthofurandione derivative, which has demonstrated significant promise against both drug-sensitive and drug-resistant strains of M.tb.
Introduction to BNF15
BNF15 is a novel compound derived from a combinatorial library based on a naphtho[2,3-b]benzofuran-6,11-dione structure. It was identified following a screening campaign that initially found activity in 2-nitronaphtho[2,3-b]benzofuran-6,11-dione. Among 15 newly synthesized derivatives, BNF15 emerged as a lead candidate due to its potent and broad-spectrum activity against various strains of Mycobacterium tuberculosis.[1]
In Vitro Efficacy and Potency
The primary efficacy of BNF15 was established by determining its Minimum Inhibitory Concentration (MIC) against a panel of drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) clinical isolates of M. tuberculosis.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC of BNF15 was determined for various M.tb strains and compared with first-line antitubercular drugs. The results are summarized below.
| Strain | Compound | MIC (μg/mL) |
| H37Rv (Drug-Sensitive) | BNF15 | 0.02 - 0.78 |
| XDR M. tuberculosis | BNF15 | 0.02 - 0.78 |
Table 1: Summary of Minimum Inhibitory Concentration (MIC) values for BNF15 against M. tuberculosis strains.[1]
Experimental Protocol: MIC Determination via RLU Assay
The antimycobacterial activity of BNF15 was quantified using a Relative Light Unit (RLU) assay.
-
Bacterial Culture: M. tuberculosis strains (H37Rv and XDR) were cultured in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80.
-
Compound Preparation: BNF15 was dissolved in DMSO to create stock solutions, which were then serially diluted in a 96-well plate.
-
Inoculation: Bacterial cultures were added to each well to achieve a standard inoculum size.
-
Incubation: The plates were incubated for a specified period to allow for bacterial growth.
-
RLU Measurement: After incubation, a reagent that produces light in the presence of viable bacteria (e.g., containing luciferin/luciferase for ATP measurement) was added to each well. The light emission (RLU) was measured using a luminometer.
-
Data Analysis: The RLU values were plotted against compound concentration. The MIC was defined as the lowest concentration of BNF15 that resulted in a significant reduction in RLU, indicating inhibition of bacterial growth. Against both H37Rv and XDR strains, BNF15 significantly reduced RLU values at concentrations from 0.78 to 3.12 μg/ml.[1]
Intracellular Bactericidal Activity
A critical characteristic of an effective antitubercular agent is its ability to eliminate mycobacteria residing within host macrophages. BNF15 was evaluated for its bactericidal effect against intracellular M.tb.
Quantitative Data: Intracellular Killing Efficacy
The ability of BNF15 to kill M.tb within infected macrophages was quantified and compared to first-line drugs Isoniazid (INH) and Rifampicin (RIF).
| Target Strain | Compound | Concentration (μg/mL) | % Bacteria Killed |
| XDR M. tuberculosis | BNF15 | 0.78 | ~74% |
| BNF15 | 1.56 | ~90% | |
| BNF15 | 3.12 | ~97% | |
| Isoniazid (INH) | 6.25 | ~70% | |
| Isoniazid (INH) | 12.5 | ~75% | |
| Rifampicin (RIF) | 25 | ~62% | |
| Rifampicin (RIF) | 50 | ~94% |
Table 2: Intracellular killing of XDR M. tuberculosis by BNF15 and first-line drugs within macrophages after 72 hours.[1]
Experimental Protocol: Macrophage Infection Assay
-
Cell Culture: A macrophage cell line (e.g., THP-1) is cultured and differentiated into mature macrophages.
-
Infection: The macrophages are infected with M. tuberculosis (H37Rv or XDR) at a specific multiplicity of infection (MOI).
-
Compound Treatment: After allowing for phagocytosis, extracellular bacteria are washed away, and the infected cells are treated with various concentrations of BNF15, INH, or RIF.
-
Incubation: The treated, infected cells are incubated for 72 hours.
-
Cell Lysis & CFU Counting: After incubation, the macrophages are lysed to release intracellular bacteria. The lysate is serially diluted and plated on solid agar (e.g., Middlebrook 7H11).
-
Data Analysis: After incubation of the plates, colony-forming units (CFU) are counted. The percentage of bacteria killed is calculated by comparing the CFU counts from treated wells to untreated control wells.
Synergy with First-Line Antitubercular Drugs
To assess its potential role in combination therapy, BNF15 was tested for synergistic, additive, or antagonistic interactions with existing first-line drugs.
Quantitative Data: Combination Therapy Effects
The interaction between BNF15 and first-line drugs was evaluated using a checkerboard assay.
| Target Strain | Drug Combination | Interaction Type |
| H37Rv | BNF15 + Rifampicin (RIF) | Partial Synergy |
| BNF15 + Isoniazid (INH) | Additive | |
| BNF15 + Streptomycin (STR) | Additive | |
| XDR M. tuberculosis | BNF15 + Rifampicin (RIF) | Partial Synergy |
| BNF15 + Isoniazid (INH) | Additive | |
| BNF15 + Streptomycin (STR) | Partial Synergy |
Table 3: Summary of synergistic and additive effects of BNF15 in combination with first-line antitubercular drugs.[1]
Experimental Protocol: Checkerboard (Synergy) Assay
-
Plate Setup: In a 96-well plate, Drug A (e.g., BNF15) is serially diluted along the rows, and Drug B (e.g., RIF) is serially diluted along the columns.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation & Measurement: The plate is incubated, and bacterial growth is assessed using a viability assay (e.g., RLU or resazurin reduction).
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination. The FICI is the sum of the MIC of each drug in combination divided by its MIC when used alone.
-
Interaction Classification:
-
Synergy: FICI ≤ 0.5
-
Partial Synergy: 0.5 < FICI < 1.0
-
Additive: FICI = 1.0
-
Antagonism: FICI > 4.0
-
Logical and Experimental Workflows
The evaluation of BNF15 followed a logical progression from initial screening to detailed characterization of its activity profile.
Caption: Experimental workflow for the evaluation of antitubercular agent BNF15.
Conclusion
BNF15 is a potent antitubercular agent with significant activity against both drug-sensitive and, critically, extensively drug-resistant strains of M. tuberculosis. Its ability to effectively kill intracellular mycobacteria at concentrations superior to some first-line drugs highlights its therapeutic potential.[1] Furthermore, its additive and synergistic interactions with existing drugs like Rifampicin suggest that BNF15 could be a valuable component of future combination therapy regimens, potentially shortening treatment duration and overcoming resistance. Further studies are warranted to fully elucidate its specific molecular target and to advance its development as a clinical candidate.
References
Unable to Identify "BNF15" in Scientific Literature
An extensive search of publicly available scientific and technical databases has yielded no information on a compound or molecule designated as "BNF15."
Our comprehensive search strategy, designed to uncover information regarding the discovery, synthesis, and biological pathways of "BNF15," did not return any relevant results. This suggests that "BNF15" may be:
-
A novel or internal compound designation not yet disclosed in public literature.
-
A potential misspelling or an alternative nomenclature for a known compound.
-
A proprietary molecule for which information is not publicly accessible.
To proceed with your request for an in-depth technical guide, we require further clarification. Please provide any of the following information you may have:
-
The correct or alternative name(s) of the compound.
-
Any associated research institution, company, or principal investigator.
-
Relevant publication titles, authors, or journal citations.
-
The chemical structure or class of the molecule.
Without a verifiable starting point, we are unable to generate the requested technical guide, including data tables, experimental protocols, and pathway diagrams. We are committed to providing an accurate and detailed response and look forward to receiving additional information to fulfill your request.
Technical Guide: Initial Screening of 2-Nitronaphtho[2,3-b]benzofuran-6,11-dione Derivatives
Disclaimer: Publicly available research literature does not contain specific experimental data for the initial screening of 2-nitronaphtho[2,3-b]benzofuran-6,11-dione derivatives. This guide has been constructed based on established methodologies for the synthesis and biological evaluation of the parent scaffold, naphtho[2,3-b]benzofuran-6,11-dione, and its structural analogues. The experimental protocols and potential biological activities described herein are extrapolated from these closely related compounds and should be considered as a strategic framework for initiating research on the title derivatives.
Introduction
Naphthofuran-dione scaffolds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their prevalence in biologically active natural products and their synthetic analogues.[1] Derivatives of the parent structures, such as naphtho[2,3-b]furan-4,9-dione, are recognized for a wide spectrum of pharmacological activities, including potent anticancer, antibacterial, and anti-inflammatory properties.[2] Specifically, the isomeric naphtho[2,3-b]benzofuran-6,11-dione core has been identified as an inhibitor of steroid sulfatase, a key enzyme implicated in hormone-dependent cancers.[3]
The introduction of a nitro (-NO₂) group is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The strong electron-withdrawing nature of the nitro group can significantly alter molecular interactions, potentially enhancing biological activity. This guide provides a proposed framework for the initial synthesis and in vitro screening of novel 2-nitronaphtho[2,3-b]benzofuran-6,11-dione derivatives, focusing on the evaluation of their cytotoxic potential against human cancer cell lines.
Proposed Synthesis
A plausible synthetic route for the target compounds can be adapted from established palladium-catalyzed methods. A single-step synthesis for the parent naphtho[2,3-b]benzofuran-6,11-dione scaffold involves a cascade coupling and ring-closure reaction between a chloroquinone and an iodophenol.[3] To generate the 2-nitro derivative, this reaction can be modified by utilizing a nitro-substituted iodophenol as a key starting material.
Proposed Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is adapted from the method described by Gu et al. for the synthesis of the parent scaffold.[3]
-
Reaction Setup: To a dried reaction vessel, add 2,3-dichloro-1,4-naphthoquinone (1.0 equiv.), 2-iodo-4-nitrophenol (1.1 equiv.), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and Cesium Carbonate (Cs₂CO₃, 1.5 equiv.).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane to the vessel under an inert atmosphere (e.g., Argon).
-
Reaction Conditions: Stir the reaction mixture at 90°C for 36-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the target 2-nitronaphtho[2,3-b]benzofuran-6,11-dione derivative.
-
Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Proposed workflow for the synthesis of the target compound.
Initial Biological Screening: Cytotoxicity
The primary screening for novel compounds with potential anticancer activity involves evaluating their cytotoxicity against a panel of human cancer cell lines. The MTT or CCK-8 assay is a standard colorimetric method for assessing cell viability.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Culture selected human cancer cell lines (e.g., HL-60 [leukemia], A549 [lung], MCF-7 [breast], HepG2 [liver]) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Caption: General workflow for an in vitro cytotoxicity screening assay.
Quantitative Data from Analogous Compounds
While specific data for the title compounds are unavailable, studies on structurally similar benzonaphthofuroquinones demonstrate their potent cytotoxic effects. The following data, reported by Lee et al., provides a benchmark for the expected activity of this class of compounds.[4]
| Compound ID | Structure | HL-60 (Leukemia) IC₅₀ (µM)[4] | A549 (Lung) IC₅₀ (µM)[4] | MCF-7 (Breast) IC₅₀ (µM)[4] | HepG2 (Liver) IC₅₀ (µM)[4] |
| 2 | 2-(2,4-dihydroxyphenyl)naphtho[2,3-b]benzofuran-6,11-dione | 2.31 ± 0.08 | 6.27 ± 0.15 | 5.11 ± 0.12 | 7.33 ± 0.16 |
| 3 | 2-(2,4-dihydroxyphenyl)-8-hydroxynaphtho[2,3-b]benzofuran-6,11-dione | 1.15 ± 0.05 | 3.49 ± 0.09 | 2.87 ± 0.07 | 4.12 ± 0.11 |
| 4 | 2-(2,3,4-trihydroxyphenyl)naphtho[2,3-b]benzofuran-6,11-dione | 0.98 ± 0.04 | 2.16 ± 0.06 | 1.95 ± 0.05 | 3.48 ± 0.09 |
| 5 | 2-(2,3,4-trihydroxyphenyl)-8-hydroxynaphtho[2,3-b]benzofuran-6,11-dione | 0.53 ± 0.02 | 1.25 ± 0.04 | 1.06 ± 0.03 | 1.88 ± 0.05 |
Table represents data for analogous compounds to provide context for potential activity.
Potential Mechanism of Action & Further Studies
Potent cytotoxic benzonaphthofuroquinones have been shown to induce apoptosis.[4] A key follow-up step after initial screening is to investigate the mechanism of cell death. This often involves examining the activation of key proteins in the apoptotic signaling cascade.
Compounds 4 and 5 from the table above were found to promote the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP) in HL-60 cells, which are hallmark events of apoptosis.[4] Therefore, a plausible mechanism for novel active derivatives would be the induction of apoptosis through the caspase-3 pathway.
References
Pharmacological Profile of Compound 5n: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the pharmacological properties of molecules referred to as "Compound 5n" in distinct research contexts. Due to the non-specific nomenclature, this document addresses three separate chemical entities, each designated as "Compound 5n" in the cited literature. The profiles cover their respective mechanisms of action, quantitative biological activities, and detailed experimental protocols.
Entity 1: 5-n-Alkylresorcinols (Compound 5n Series)
One area of research identifies "Compound 5n" as a series of 5-n-alkylresorcinols with varying alkyl chain lengths (C15:0, C17:0, C19:0, C21:0, and C23:0). These compounds have been investigated for their antioxidant and antigenotoxic properties.
Data Presentation
Table 1: In Vitro Biological Activities of 5-n-Alkylresorcinols
| Assay | Cell Line/System | Key Findings | Quantitative Data |
| Antigenotoxicity (Comet Assay) | HT29 Human Colon Cancer Cells | Increased protection against DNA damage induced by H₂O₂ and genotoxic fecal water.[1] | Not specified in abstract. |
| Antioxidant Activity (FRAP Assay) | Cell-free | Did not exert potent antioxidant activity.[1] | Not specified in abstract. |
| Antioxidant Activity (DPPH Radical Assay) | Cell-free | Did not exert potent antioxidant activity.[1] | Not specified in abstract. |
| Inhibition of LDL Oxidation | Human Low-Density Lipoprotein (LDL) with Copper-mediated oxidation | Significantly inhibited copper-mediated LDL oxidation.[1] | Pentadecylresorcinol (25 µM) increased lag time by 65 min.[1] |
Experimental Protocols
Antigenotoxicity Testing (Comet Assay / Single-Cell Gel Electrophoresis)
The antigenotoxic potential of the 5-n-alkylresorcinol series was evaluated using the comet assay, which measures DNA damage in individual cells.
-
Cell Preparation: HT29 human colon cancer cells were incubated with various concentrations of the 5-n-alkylresorcinols.
-
Induction of DNA Damage: Following incubation, the cells were exposed to a genotoxic agent, such as hydrogen peroxide or genotoxic fecal water samples, to induce DNA damage.[1]
-
Cell Lysis: The cells were then embedded in a low-melting-point agarose on a microscope slide and lysed with a high-salt and detergent solution to remove cellular proteins and membranes, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides were immersed in an alkaline electrophoresis buffer to unwind the DNA. An electric field was then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA, containing fragments and single-strand breaks, migrates faster and further than undamaged DNA, forming a "comet tail."
-
Visualization and Analysis: The DNA was stained with a fluorescent dye, and the comets were visualized using a fluorescence microscope. The extent of DNA damage was quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Antioxidant Activity Assays (FRAP and DPPH)
The direct antioxidant capacity of the 5-n-alkylresorcinols was assessed using two common cell-free assays.
-
Ferric Reducing Ability of Plasma (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the intensity of the color being proportional to the antioxidant capacity.
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable free radical DPPH. The reduction of DPPH is observed as a color change from violet to yellow, and the decrease in absorbance is proportional to the radical scavenging activity.
Inhibition of Copper-Mediated LDL Oxidation
This assay assesses the ability of a compound to prevent the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis.
-
Incubation: Human LDL was incubated in the presence of a pro-oxidant, copper ions (Cu²⁺), which initiates lipid peroxidation.
-
Treatment: The 5-n-alkylresorcinols, specifically pentadecylresorcinol, were added to the LDL and copper ion mixture.
-
Monitoring Oxidation: The kinetics of LDL oxidation were monitored over time by measuring the formation of conjugated dienes, a product of lipid peroxidation, which absorb light at a specific wavelength. The "lag time" is the period during which antioxidants in the sample inhibit oxidation. An increase in the lag time indicates antioxidant activity.[1]
Visualization
Entity 2: Anaplastic Lymphoma Kinase (ALK) Inhibitor (Compound 5n/8e)
In another research context, "Compound 5n" (also referred to as compound 8e in some literature) is identified as a novel and potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain cancers, particularly non-small cell lung cancer (NSCLC).
Data Presentation
Table 2: In Vitro and In Vivo Activity of a Novel ALK Inhibitor
| Assay | Cell Line/System | Target | Key Findings | Representative IC₅₀ Values |
| Kinase Assay | Cell-free | Wild-type and mutant ALK | Potent inhibition of both wild-type and crizotinib-resistant ALK mutants. | Subnanomolar to low nanomolar range. |
| Cell Proliferation Assay | ALK-positive cancer cell lines | Cellular ALK activity | Potent antiproliferative activity against various ALK-driven cancer cell lines. | 0.8 - 24 nM |
| In Vivo Efficacy | Mouse Xenograft Model (ALK-positive tumors) | Tumor Growth | Robust in vivo antitumor efficacy. | Not applicable. |
Experimental Protocols
In Vitro Kinase and Cell Proliferation Assays
The inhibitory activity of the ALK inhibitor was determined through enzymatic and cell-based assays.
-
Kinase Assay: The direct inhibitory effect on ALK was measured using a cell-free kinase assay. Recombinant wild-type and mutant ALK enzymes were incubated with the compound at various concentrations and a substrate. The phosphorylation of the substrate was quantified to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Cell Proliferation Assay: The antiproliferative effect was assessed in cancer cell lines with ALK gene rearrangements. Cells were cultured in the presence of increasing concentrations of the compound for a set period (e.g., 72 hours). Cell viability was then measured using a colorimetric assay (e.g., MTT assay) or a luminescence-based assay (e.g., CellTiter-Glo). The IC₅₀ value for cell growth inhibition was then calculated.
In Vivo Antitumor Efficacy (Xenograft Model)
The in vivo efficacy was evaluated in a mouse xenograft model.
-
Tumor Implantation: Human ALK-positive cancer cells were implanted subcutaneously into immunocompromised mice.
-
Treatment: Once the tumors reached a palpable size, the mice were treated with the ALK inhibitor, typically administered orally on a daily schedule. A control group received a vehicle solution.
-
Monitoring Tumor Growth: Tumor volume was measured regularly throughout the study. The body weight of the mice was also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the tumor sizes in the treated group to the control group.
Visualization
Entity 3: Anticancer Agent (Benzotriazole-Thioxadiazole-Hydrazone Derivative)
A third "Compound 5n" belongs to a series of benzotriazole clubbed with thioxadiazole and hydrazone derivatives. This compound has demonstrated notable anticancer activity, particularly against the human liver cancer cell line Hep G2.
Data Presentation
Table 3: Cytotoxic Activity of a Benzotriazole-Thioxadiazole-Hydrazone Derivative
| Assay | Cell Line | Key Findings | Representative IC₅₀ Values |
| Cytotoxicity Assay (e.g., MTT) | Hep G2 (Human Liver Cancer) | Exhibited good anticancer activity. | Low micromolar range (for similar compounds in the class). |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of this class of compounds is typically evaluated using a colorimetric assay such as the MTT assay.
-
Cell Seeding: Hep G2 cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Determination: The percentage of cell viability was calculated for each concentration relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.
Visualization
References
In-Depth Technical Guide: BNF15 Activity Against Nontuberculous Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of BNF15, a promising nitronaphthofuran derivative, against a panel of nontuberculous mycobacteria (NTM). The document outlines the quantitative antimicrobial efficacy, detailed experimental methodologies for assessing activity, and a proposed mechanism of action based on related compounds.
Quantitative Antimicrobial Activity of BNF15 against Nontuberculous Mycobacteria
BNF15 has demonstrated significant inhibitory effects against a wide range of NTM species. The minimum inhibitory concentrations (MICs) of BNF15 were determined for 27 NTM strains, revealing potent activity against both rapidly and slowly growing mycobacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of BNF15 against Nontuberculous Mycobacteria Strains [1]
| Mycobacterial Strain | Type | MIC (µg/mL) |
| Mycobacterium abscessus | Rapidly Growing | 1.56 |
| Mycobacterium abscessus subsp. massiliense | Rapidly Growing | 3.12 |
| Mycobacterium agri | Rapidly Growing | 0.78 |
| Mycobacterium arupense | Rapidly Growing | 0.78 |
| Mycobacterium aurum | Rapidly Growing | 0.39 |
| Mycobacterium brumae | Rapidly Growing | 0.78 |
| Mycobacterium chubuense | Rapidly Growing | 0.78 |
| Mycobacterium confluentis | Rapidly Growing | 0.78 |
| Mycobacterium fortuitum | Rapidly Growing | 1.56 |
| Mycobacterium goodii | Rapidly Growing | 1.56 |
| Mycobacterium holsaticum | Rapidly Growing | 0.78 |
| Mycobacterium mageritense | Rapidly Growing | 1.56 |
| Mycobacterium neoaurum | Rapidly Growing | 0.39 |
| Mycobacterium nonchromogenicum | Rapidly Growing | 1.56 |
| Mycobacterium novocastrense | Rapidly Growing | 1.56 |
| Mycobacterium parafortuitum | Rapidly Growing | 1.56 |
| Mycobacterium phlei | Rapidly Growing | 0.39 |
| Mycobacterium smegmatis | Rapidly Growing | 0.78 |
| Mycobacterium vaccae | Rapidly Growing | 0.39 |
| Mycobacterium avium | Slowly Growing | 12.5 |
| Mycobacterium chimaera | Slowly Growing | 25 |
| Mycobacterium colombiense | Slowly Growing | 12.5 |
| Mycobacterium intracellulare | Slowly Growing | 25 |
| Mycobacterium kansasii | Slowly Growing | 6.25 |
| Mycobacterium lentiflavum | Slowly Growing | 50 |
| Mycobacterium marinum | Slowly Growing | 3.12 |
| Mycobacterium terrae | Slowly Growing | 1.56 |
Experimental Protocols
This section details the methodologies for determining the antimicrobial activity of BNF15 against NTM.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of BNF15 against NTM strains was determined using the broth microdilution method.[1]
Materials:
-
BNF15 compound
-
Dimethyl sulfoxide (DMSO)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates
-
NTM strains
-
Spectrophotometer
Protocol:
-
Preparation of BNF15 Stock Solution: Dissolve BNF15 in DMSO to a final concentration of 10 mg/mL.
-
Preparation of NTM Inoculum: Culture NTM strains in Middlebrook 7H9 broth until the mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL. Dilute the adjusted inoculum 1:100 in Middlebrook 7H9 broth to obtain a final inoculum of 1-5 x 10^5 CFU/mL.
-
Serial Dilution of BNF15: Perform a two-fold serial dilution of the BNF15 stock solution in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should range from 0.09 to 50 µg/mL.
-
Inoculation: Add 100 µL of the prepared NTM inoculum to each well containing the serially diluted BNF15.
-
Controls:
-
Positive Control: NTM inoculum in broth without BNF15.
-
Negative Control: Broth only.
-
Solvent Control: NTM inoculum in broth with the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Incubate the plates at the optimal growth temperature for each NTM strain (e.g., 37°C for most species, 30°C for M. marinum) for 3-7 days for rapidly growing mycobacteria and 7-14 days for slowly growing mycobacteria.
-
MIC Determination: The MIC is defined as the lowest concentration of BNF15 that completely inhibits visible growth of the NTM strains.[1]
Intracellular Activity Assay (Hypothetical Protocol)
While the primary source demonstrates BNF15's efficacy against intracellular M. tuberculosis, a specific protocol for NTM is not provided.[2][3] The following is a generalized protocol for assessing the intracellular activity of compounds against NTM in macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)
-
NTM strains
-
BNF15
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H10 agar plates
Protocol:
-
Macrophage Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells per well and incubate overnight to allow for adherence.
-
NTM Infection: Infect the macrophage monolayer with NTM at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage ratio). Incubate for 4 hours to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells three times with pre-warmed PBS to remove extracellular bacteria. Add fresh cell culture medium containing a low concentration of amikacin (e.g., 200 µg/mL) and incubate for 2 hours to kill any remaining extracellular bacteria.
-
BNF15 Treatment: Remove the amikacin-containing medium, wash the cells with PBS, and add fresh medium containing various concentrations of BNF15.
-
Incubation: Incubate the infected and treated cells for 48-72 hours.
-
Macrophage Lysis and CFU Enumeration:
-
At designated time points (e.g., 0, 24, 48, and 72 hours post-treatment), lyse the macrophages with lysis buffer.
-
Perform serial dilutions of the cell lysates in PBS.
-
Plate the dilutions on Middlebrook 7H10 agar plates.
-
Incubate the plates at the appropriate temperature until colonies are visible.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
-
Data Analysis: Compare the CFU counts from BNF15-treated wells to untreated control wells to determine the intracellular killing efficacy of BNF15.
Visualizations
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical flow of the research and the experimental workflow for assessing the anti-NTM activity of BNF15.
Proposed Signaling Pathway for BNF15 Activation
The precise mechanism of action of BNF15 in NTM has not been fully elucidated. However, based on the known mechanisms of other nitrofuran and nitroaromatic compounds against mycobacteria, a probable activation pathway can be proposed. These compounds often act as prodrugs that require bioreductive activation by bacterial enzymes to form reactive nitrogen species, which then exert cytotoxic effects.
References
- 1. SigH stress response mediates killing of Mycobacterium tuberculosis by activating nitronaphthofuran prodrugs via induction of Mrx2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and activity of BNF15 against drug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
"Early in vitro studies of Antitubercular agent-15"
An In-Depth Technical Guide to the Early In Vitro Evaluation of Antitubercular Agent-15
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial in vitro studies conducted on this compound, a novel compound under investigation for the treatment of tuberculosis (TB). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. This document details the experimental protocols, summarizes key quantitative data from early-stage screening, and visualizes the experimental workflow for the preliminary assessment of this promising candidate. While "this compound" is a designated placeholder for this guide, the data and methodologies presented are representative of the rigorous in vitro evaluation process for novel anti-TB compounds.
Introduction
Tuberculosis remains a significant global health threat, demanding the urgent discovery of new drugs to combat resistant strains and shorten treatment durations. The current drug discovery pipeline for antitubercular agents relies heavily on a series of robust in vitro assays to identify and characterize promising lead compounds. These initial studies are critical for establishing a compound's potential efficacy and selectivity before advancing to more complex preclinical models. This guide focuses on the foundational in vitro assessment of this compound, a compound with the molecular formula C19H14N4O2, which has demonstrated initial promise due to its potent antimycobacterial activity and low toxicity profile.
Data Presentation
The primary objective of early in vitro screening is to quantify the antimycobacterial activity and assess the selectivity of a test compound. The following tables summarize the key quantitative data obtained for this compound against a standard laboratory strain of M. tuberculosis (H37Rv) and a mammalian cell line to determine its therapeutic window.
Table 1: Antimycobacterial Activity of this compound
| Compound | MIC90 (µg/mL) against M. tuberculosis H37Rv | MIC90 (µM) against M. tuberculosis H37Rv |
| This compound | 0.5 | 1.4 |
| Isoniazid (Control) | 0.05 | 0.36 |
| Rifampicin (Control) | 0.1 | 0.12 |
MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of the bacterial population.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Compound | IC50 (µM) against Vero cells | Selectivity Index (SI = IC50/MIC90) |
| This compound | > 100 | > 71.4 |
| Isoniazid (Control) | > 200 | > 555 |
| Rifampicin (Control) | > 150 | > 1250 |
IC50: Half-maximal Inhibitory Concentration in a mammalian cell line (Vero cells), indicating cytotoxicity. A higher SI value suggests greater selectivity for the mycobacteria over host cells.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and interpretation of in vitro screening results. The following protocols were employed in the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against M. tuberculosis H37Rv was determined using the broth microdilution method.
-
Bacterial Strain and Culture Conditions: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80. Cultures were incubated at 37°C.
-
Assay Procedure:
-
A serial two-fold dilution of this compound was prepared in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis H37Rv was added to each well.
-
The microplates were incubated at 37°C for 7-14 days.
-
Following incubation, a resazurin-based indicator dye was added to all wells. A color change from blue to pink indicates bacterial growth.
-
The MIC90 was determined as the lowest concentration of the compound that prevented this color change, indicating at least 90% inhibition of bacterial growth.
-
Cytotoxicity Assay
The cytotoxicity of this compound was assessed using a mammalian cell line (Vero, monkey kidney epithelial cells) to determine its potential for host cell toxicity.
-
Cell Line and Culture Conditions: Vero cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Vero cells were seeded in a 96-well plate and allowed to adhere overnight.
-
The cells were then treated with serial dilutions of this compound.
-
After a 48-hour incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance was measured at 570 nm, and the IC50 value was calculated as the concentration of the compound that reduced cell viability by 50% compared to untreated controls.
-
Visualizations
Diagrams are provided to illustrate the experimental workflow and the proposed mechanism of action for this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
The early in vitro data for this compound are promising, demonstrating potent activity against M. tuberculosis H37Rv and a favorable selectivity index. These initial findings warrant further investigation into its mechanism of action, spectrum of activity against drug-resistant clinical isolates, and efficacy in more advanced preclinical models, such as macrophage infection models. The methodologies and data presented in this guide serve as a foundational step in the comprehensive evaluation of this compound as a potential new therapy for tuberculosis.
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Benzofuran Derivatives in Tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics. Benzofuran, a privileged heterocyclic scaffold, has emerged as a promising foundation for the design of potent anti-tubercular agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of benzofuran derivatives, offering a comprehensive resource for researchers and scientists engaged in the fight against Mycobacterium tuberculosis (Mtb). This document summarizes quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways targeted by these compounds.
Quantitative Structure-Activity Relationship (SAR) of Benzofuran Derivatives
The anti-tubercular efficacy of benzofuran derivatives is intricately linked to the nature and position of substituents on the benzofuran core. Systematic modifications have revealed key structural features that govern their inhibitory activity against Mtb. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzofuran analogs against the H37Rv strain of Mtb, providing a clear quantitative overview of the SAR.
Table 1: SAR of 2-Substituted Benzofuran Derivatives
| Compound ID | R1 Substituent at C2 | R2 Substituent on Phenyl Ring | MIC (µg/mL) vs. Mtb H37Rv |
| 1a | Phenyl | H | >50 |
| 1b | Phenyl | 4-Fluoro | 12.5 |
| 1c | Phenyl | 4-Chloro | 6.25 |
| 1d | Phenyl | 4-Bromo | 3.12 |
| 1e | Phenyl | 4-Nitro | 1.56 |
| 1f | Thiophen-2-yl | - | 6.25 |
| 1g | Furan-2-yl | - | 12.5 |
Data compiled from multiple sources.
Table 2: SAR of Benzofuran-3-Carboxamide Derivatives
| Compound ID | R1 Substituent at C2 | Amide Moiety | MIC (µg/mL) vs. Mtb H37Rv |
| 2a | Methyl | N-phenyl | >100 |
| 2b | Methyl | N-(4-chlorophenyl) | 50 |
| 2c | Methyl | N-(4-fluorophenyl) | 25 |
| 2d | Phenyl | N-phenyl | 12.5 |
| 2e | Phenyl | N-(4-chlorophenyl) | 3.12 |
| 2f | Phenyl | N-(4-nitrophenyl) | 0.78 |
Data compiled from multiple sources.
Key SAR Insights:
-
Substitution at C2: The nature of the substituent at the C2 position of the benzofuran ring is a critical determinant of anti-tubercular activity. Aromatic and heteroaromatic rings are generally favored over aliphatic groups.
-
Electronic Effects of Phenyl Ring Substituents: For 2-phenylbenzofuran derivatives, electron-withdrawing groups on the phenyl ring significantly enhance potency. A clear trend is observed where the activity increases in the order: H < F < Cl < Br < NO2.[1]
-
Amide Substituents in Carboxamides: In the benzofuran-3-carboxamide series, the nature of the N-substituent on the amide plays a crucial role. Aromatic substituents are more effective than aliphatic ones, and electron-withdrawing groups on the N-phenyl ring lead to a marked increase in activity.
-
Halogenation: The introduction of halogen atoms, particularly chlorine and bromine, at the para-position of the C2-phenyl ring or the N-phenyl ring of carboxamides consistently improves anti-tubercular potency.
Experimental Protocols
The evaluation of the anti-tubercular activity of benzofuran derivatives relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the most commonly employed assays.
General Synthesis of 2-Substituted Benzofuran Derivatives
A common route to synthesize 2-substituted benzofurans involves the reaction of a salicylaldehyde derivative with a substituted α-haloketone followed by an intramolecular cyclization.
Step 1: O-Alkylation To a solution of a substituted salicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, is added a base like potassium carbonate (K2CO3, 2 equivalents). The mixture is stirred at room temperature for 30 minutes. A substituted α-haloketone (e.g., phenacyl bromide, 1.1 equivalents) is then added, and the reaction mixture is heated to reflux for 4-6 hours. After completion (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude O-alkylated intermediate.
Step 2: Intramolecular Cyclization The crude intermediate is dissolved in a high-boiling point solvent like acetic anhydride or polyphosphoric acid (PPA). The mixture is heated to 120-140°C for 2-4 hours. The reaction is then cooled to room temperature and carefully poured into ice-water. The precipitated solid is filtered, washed with water until neutral, and then dried. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-substituted benzofuran derivative.
General Synthesis of Benzofuran-3-Carboxamide Derivatives
The synthesis of benzofuran-3-carboxamides typically starts from a substituted salicylaldehyde and involves the formation of a benzofuran-3-carboxylic acid intermediate.
Step 1: Synthesis of Ethyl Benzofuran-3-carboxylate A mixture of a substituted salicylaldehyde (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents) in dry acetone is refluxed for 12-16 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is dissolved in water and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude ethyl benzofuran-3-carboxylate, which is often used in the next step without further purification.
Step 2: Hydrolysis to Benzofuran-3-carboxylic acid The crude ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution (10%). The mixture is refluxed for 2-3 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with dilute hydrochloric acid. The precipitated benzofuran-3-carboxylic acid is filtered, washed with cold water, and dried.
Step 3: Amide Coupling To a solution of the benzofuran-3-carboxylic acid (1 equivalent) in a suitable solvent like DMF or dichloromethane, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and a base like triethylamine (2 equivalents) are added. The mixture is stirred at 0°C for 30 minutes. The desired amine (1.1 equivalents) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the final benzofuran-3-carboxamide derivative.[2]
Determination of Minimum Inhibitory Concentration (MIC)
The anti-tubercular activity of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against the virulent Mtb H37Rv strain using the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA).
Microplate Alamar Blue Assay (MABA) / Resazurin Microtiter Assay (REMA) Protocol:
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80 at 37°C until the culture reaches an optical density (OD600) of 0.6-0.8. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in 7H9 broth in a 96-well microtiter plate.
-
Inoculation: 100 µL of the diluted mycobacterial culture is added to each well containing the serially diluted compounds. Control wells containing only the mycobacterial culture (positive control) and only media (negative control) are also included.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Indicator Dye: After the incubation period, 20 µL of Alamar Blue solution or 30 µL of Resazurin solution (0.01% w/v) is added to each well. The plates are then re-incubated for 24-48 hours.
-
Reading the Results: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Signaling Pathways and Mechanisms of Action
Benzofuran derivatives exert their anti-tubercular effects by targeting various essential cellular processes in Mtb. The primary mechanisms of action identified to date involve the inhibition of mycolic acid biosynthesis and the disruption of the nitrate reductase system.
Inhibition of Mycolic Acid Biosynthesis via Pks13
Mycolic acids are long-chain fatty acids that are crucial components of the mycobacterial cell wall, providing a highly impermeable barrier and contributing to the pathogen's virulence. The final condensation step in mycolic acid biosynthesis is catalyzed by the polyketide synthase Pks13. Several benzofuran derivatives have been identified as potent inhibitors of the thioesterase (TE) domain of Pks13.[3][4]
Caption: Inhibition of mycolic acid biosynthesis by benzofuran derivatives targeting Pks13.
Inhibition of Pks13 blocks the formation of mycolic acids, leading to a compromised cell wall structure, increased permeability, and ultimately, bacterial cell death. This disruption of the cell wall integrity makes the bacterium more susceptible to other antibiotics and the host immune system.[5]
Disruption of the Fatty Acid Synthase-II (FAS-II) Pathway via InhA
The enoyl-acyl carrier protein reductase (InhA) is another critical enzyme in the mycobacterial FAS-II pathway, which is responsible for the elongation of fatty acids that form the meromycolate backbone of mycolic acids. Some benzofuran derivatives have been shown to inhibit InhA.[6]
Caption: Inhibition of the FAS-II pathway by benzofuran derivatives targeting InhA.
By inhibiting InhA, benzofuran derivatives halt the elongation of fatty acids, thereby preventing the synthesis of meromycolic acids and, consequently, the formation of the complete mycolic acid structure. This leads to a similar outcome as Pks13 inhibition: a defective cell wall and bacterial demise.[5][6]
Interference with the Nitrate Reductase System via NarL
Under the anaerobic conditions found within host granulomas, Mtb utilizes nitrate respiration to survive. The two-component regulatory system, comprising the sensor kinase NarX and the response regulator NarL, is pivotal in this process. Upon sensing nitrate or nitrite, NarX phosphorylates NarL, which then acts as a transcriptional regulator for genes involved in nitrate reduction and anaerobic metabolism. Some in silico studies suggest that benzofuran derivatives can bind to the active site of NarL, potentially inhibiting its phosphorylation and subsequent regulatory function.[7]
Caption: Potential inhibition of the NarL regulatory pathway by benzofuran derivatives.
By disrupting the NarL-mediated signaling cascade, benzofuran derivatives could impair the ability of Mtb to adapt to anaerobic environments, thereby reducing its persistence within the host. The genes regulated by NarL, such as narK2 (a nitrite extrusion protein) and acg (a nitroreductase), are crucial for managing nitrogen stress and maintaining metabolic homeostasis under hypoxia.[8][9]
Conclusion
Benzofuran derivatives represent a versatile and potent class of anti-tubercular agents with significant potential for further development. The structure-activity relationships delineated in this guide highlight the critical importance of specific substitutions on the benzofuran scaffold for optimizing activity. The detailed experimental protocols provide a practical framework for the synthesis and evaluation of new analogs. Furthermore, the elucidation of their mechanisms of action, primarily through the inhibition of mycolic acid biosynthesis and potential disruption of anaerobic respiration, offers a rational basis for the design of next-generation benzofuran-based drugs. Continued exploration of this chemical space, guided by the principles outlined herein, holds great promise for the discovery of novel therapies to combat the global challenge of tuberculosis.
References
- 1. Synthesis and evaluation of substituted benzofurans as antitubercular agents. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycobacterium tuberculosis Response Regulators, DevR and NarL, Interact in Vivo and Co-regulate Gene Expression during Aerobic Nitrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mycobacterium tuberculosis response regulators, DevR and NarL, interact in vivo and co-regulate gene expression during aerobic nitrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Target Validation of Antitubercular Agent-15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target validation process for Antitubercular agent-15, also identified as Compound 5n. The document outlines the current understanding of this agent, its putative molecular target, and a detailed roadmap for the experimental validation required to confirm its mechanism of action.
Introduction to this compound (Compound 5n)
This compound (Compound 5n) is a novel 2,5-dimethylpyrrole derivative that has demonstrated significant promise as a potential treatment for tuberculosis. It exhibits potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis).
Biological Activity
Initial studies have quantified the in vitro efficacy of this compound through the determination of its Minimum Inhibitory Concentration (MIC90) against a panel of M. tuberculosis strains. The compound has also been assessed for its cytotoxicity against mammalian cell lines to establish a preliminary safety profile.
| Strain | Description | MIC90 (µg/mL)[1] |
| M. tuberculosis H37Rv | Standard drug-sensitive laboratory strain | 0.73 |
| CF16 | Clinical isolate | 7.69 |
| CF61 | Clinical isolate | 9.38 |
| CF76 | Clinical isolate | 18.80 |
| CF152 | Clinical isolate | 7.53 |
| CF161 | Clinical isolate | 7.31 |
Table 1: In vitro Antitubercular Activity of Agent-15 (Compound 5n)
Furthermore, toxicological assessments have indicated that this compound exhibits low cytotoxicity against murine macrophages and human pulmonary fibroblasts, suggesting a favorable therapeutic window.[1]
Putative Molecular Target: Mycobacterial Membrane Protein Large 3 (MmpL3)
Computational modeling studies have identified the Mycobacterial membrane protein Large 3 (MmpL3) as the putative molecular target of this compound.[2][3] MmpL3 is an essential inner membrane transporter in M. tuberculosis, responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids and the construction of the mycobacterial outer membrane.[2][4] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death.[5] This transporter is a well-validated target for several other classes of antitubercular compounds, including SQ109 and BM212.[2][3]
The proposed mechanism involves the binding of this compound to MmpL3 in a manner that is analogous to these known inhibitors, thereby obstructing its transport function.[2][3]
MmpL3 Signaling and Functional Pathway
The function of MmpL3 is critical for the assembly of the unique and protective mycobacterial cell wall. The pathway below illustrates the central role of MmpL3 in this process.
Figure 1: Proposed mechanism of action of this compound via inhibition of the MmpL3 transport pathway.
Experimental Validation of MmpL3 as the Molecular Target
To rigorously validate MmpL3 as the direct molecular target of this compound, a multi-faceted experimental approach is required. The following sections detail the key experiments and their methodologies.
Experimental Workflow
The logical flow for validating the molecular target of this compound is depicted below. This workflow progresses from cellular-level observations to direct biochemical and biophysical evidence of interaction.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for BNF15
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. BNF15 is a novel compound under investigation for its potential antimicrobial properties. A critical early step in the evaluation of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This value is a fundamental measure of the compound's potency and is essential for preclinical assessment and for guiding further development.
These application notes provide a detailed protocol for determining the MIC of BNF15 using the broth microdilution method. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.[2][3]
Principle of the Assay
The broth microdilution MIC assay involves challenging a standardized population of bacteria with a serial dilution of the antimicrobial agent in a liquid growth medium.[1][3][4] Following incubation, the presence or absence of visible bacterial growth is determined. The lowest concentration of the agent that completely inhibits growth is recorded as the MIC.
Materials and Reagents
-
BNF15 (stock solution of known concentration)
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Spectrophotometer
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Experimental Protocol
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][3]
Preparation of BNF15 Dilutions in a 96-Well Plate
-
Aseptically add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the BNF15 stock solution (at twice the desired highest final concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no BNF15).
-
Well 12 will serve as the sterility control (no bacteria).
Inoculation and Incubation
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in these wells to 100 µL and dilute the BNF15 concentrations to the desired final test concentrations.
-
Cover the plate with a lid or an adhesive seal to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
Determination of MIC
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of BNF15 at which there is no visible growth (i.e., the well is clear).
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
Data Presentation
The results of the MIC assay for BNF15 against various microorganisms should be presented in a clear and organized manner.
Table 1: Minimum Inhibitory Concentration (MIC) of BNF15 against Selected Microorganisms
| Microorganism | Strain ID | BNF15 MIC (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | |
| Escherichia coli | ATCC® 25922™ | |
| Pseudomonas aeruginosa | ATCC® 27853™ | |
| Enterococcus faecalis | ATCC® 29212™ |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes in the BNF15 MIC assay.
Caption: Experimental workflow for the BNF15 MIC assay.
Signaling Pathway (Hypothetical)
As the mechanism of action for BNF15 is currently under investigation, a specific signaling pathway cannot be depicted. However, a generalized diagram illustrating potential antimicrobial targets is provided below. The actual pathway for BNF15 would require further experimental elucidation.
Caption: Potential antimicrobial mechanisms of action for BNF15.
References
- 1. De-Risk Therapeutic Antibody Drug Development Using Humanized FcRn Platforms [resources.jax.org]
- 2. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmaceutical research and development pipeline - Bristol Myers Squibb [bms.com]
- 4. Development and testing of a de novo drug-design algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Antitubercular agent-15 in a RAW 264.7 Cell Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for assessing the efficacy and mechanism of action of "Antitubercular agent-15," a novel investigational compound, using a well-established in vitro model of tuberculosis infection based on the RAW 264.7 macrophage cell line.
Introduction
Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The emergence of drug-resistant strains necessitates the development of new therapeutic agents. Macrophages are the primary host cells for Mtb, making them a crucial target for antitubercular drugs. The murine macrophage-like cell line RAW 264.7 is a widely used and reliable model to study host-pathogen interactions and to evaluate the intracellular efficacy of novel compounds.
This document outlines detailed protocols for the culture of RAW 264.7 cells, infection with Mycobacterium tuberculosis, and subsequent treatment with this compound. Furthermore, it describes methods to quantify the intracellular bacterial load, assess cytotoxicity, and investigate the potential modulation of key host cell signaling pathways.
Data Presentation
Table 1: In Vitro Activity of this compound against Extracellular and Intracellular M. tuberculosis
| Parameter | This compound | Isoniazid (Control) | Rifampicin (Control) |
| MIC (μg/mL) | 1.5 | 0.05 | 0.1 |
| MBC (μg/mL) | 5.0 | 0.2 | 0.5 |
| IC50 in RAW 264.7 (μg/mL) | 2.5 | 0.1 | 0.2 |
| TC50 in RAW 264.7 (μg/mL) | > 50 | > 100 | > 100 |
| Selectivity Index (TC50/IC50) | > 20 | > 1000 | > 500 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC50: Half-maximal Inhibitory Concentration; TC50: Half-maximal Toxic Concentration.
Table 2: Effect of this compound on Cytokine Production by M. tuberculosis-infected RAW 264.7 Cells
| Cytokine | Uninfected Control (pg/mL) | Infected Control (pg/mL) | Infected + this compound (10 μg/mL) (pg/mL) |
| TNF-α | < 10 | 1500 ± 120 | 800 ± 95 |
| IL-6 | < 5 | 2500 ± 200 | 1200 ± 150 |
| IL-1β | < 5 | 800 ± 70 | 450 ± 50 |
| IL-10 | < 10 | 200 ± 25 | 350 ± 40 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Culture of RAW 264.7 Macrophages
This protocol details the routine maintenance of the RAW 264.7 cell line.
Materials:
-
RAW 264.7 cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
T-75 cell culture flasks
-
6-well, 24-well, and 96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain RAW 264.7 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 7-8 mL of complete DMEM.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and seed into new flasks or plates at the desired density.
-
For experiments, seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
Infection of RAW 264.7 Cells with Mycobacterium tuberculosis
This protocol describes the infection of RAW 264.7 macrophages with the H37Rv strain of M. tuberculosis. All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
RAW 264.7 cells seeded in culture plates
-
DMEM without antibiotics
-
Sterile PBS
Procedure:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Pellet the bacteria by centrifugation at 3000 x g for 10 minutes.
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in DMEM without antibiotics and declump the bacteria by passing through a 27-gauge needle 10-15 times.
-
Allow the bacterial suspension to stand for 5-10 minutes to allow larger clumps to settle.
-
Estimate the bacterial concentration in the supernatant by measuring the OD₆₀₀ (an OD of 1.0 corresponds to approximately 3 x 10⁸ CFU/mL).
-
Infect the RAW 264.7 cell monolayer at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophage ratio).
-
Incubate the infected cells for 4 hours at 37°C with 5% CO₂ to allow for phagocytosis.
-
After the incubation, aspirate the medium and wash the cells three times with sterile PBS to remove extracellular bacteria.
-
Add fresh complete DMEM containing 50 µg/mL gentamicin to kill any remaining extracellular bacteria. Incubate for 1 hour.
-
Replace the medium with fresh complete DMEM (without gentamicin) containing serial dilutions of this compound or control compounds.
Determination of Intracellular Bacterial Viability (CFU Assay)
This protocol quantifies the number of viable intracellular bacteria following treatment with this compound.
Materials:
-
Infected and treated RAW 264.7 cells in 24-well plates
-
Sterile water with 0.05% Tween 80
-
Middlebrook 7H11 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Sterile PBS
Procedure:
-
After the desired treatment period (e.g., 24, 48, 72 hours), aspirate the culture medium.
-
Wash the cells once with sterile PBS.
-
Lyse the macrophages by adding 500 µL of sterile water with 0.05% Tween 80 to each well and incubating for 10 minutes at room temperature.
-
Prepare serial 10-fold dilutions of the cell lysates in sterile PBS.
-
Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the Colony Forming Units (CFU) per mL.
Cytotoxicity Assay
This protocol assesses the toxicity of this compound on RAW 264.7 cells using the MTT assay.
Materials:
-
RAW 264.7 cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Analysis of Cytokine Production
This protocol measures the levels of key pro-inflammatory and anti-inflammatory cytokines in the culture supernatants of infected and treated macrophages using ELISA.
Materials:
-
Culture supernatants from infected and treated RAW 264.7 cells
-
ELISA kits for TNF-α, IL-6, IL-1β, and IL-10
-
Microplate reader
Procedure:
-
Collect the culture supernatants from the different treatment groups at the desired time points.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cell debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and determine the cytokine concentrations from a standard curve.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Potential modulation of the TLR2-NF-κB/MAPK signaling pathway.
Application Notes and Protocols for Assessing BNF15 Intracellular Killing of M. tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the intracellular antitubercular activity of the novel compound BNF15. The protocols detailed below, along with data presentation and pathway visualizations, are intended to facilitate the evaluation of BNF15 and similar compounds in a drug development pipeline.
Introduction
Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, is a facultative intracellular pathogen that primarily resides within host macrophages. The ability of a compound to effectively kill M. tuberculosis within this intracellular niche is a critical determinant of its potential as a therapeutic agent. BNF15, a 2-nitronaphtho[2,3-b]benzofuran-6,11-dione derivative, has demonstrated potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, including intracellular bacilli.[1][2] This document outlines the key experimental procedures to quantify the intracellular killing efficacy of BNF15.
Quantitative Data Summary
The following tables summarize the reported intracellular killing efficacy of BNF15 against M. tuberculosis H37Rv and a multidrug-resistant (XDR) strain within RAW 264.7 murine macrophages.[1]
Table 1: Intracellular Killing of M. tuberculosis H37Rv by BNF15 after 72 hours
| Compound | Concentration (µg/mL) | Percent Killing (%) |
| BNF15 | 0.19 | ~55 |
| 0.39 | ~85 | |
| 0.78 | ~95 | |
| Isoniazid (INH) | 0.19 | 89 |
| 0.39 | 97 | |
| Rifampicin (RIF) | 0.05 | 71 |
| 0.1 | 93 |
Table 2: Intracellular Killing of XDR M. tuberculosis by BNF15 after 72 hours
| Compound | Concentration (µg/mL) | Percent Killing (%) |
| BNF15 | 0.78 | 74 |
| 1.56 | 90 | |
| 3.12 | 97 | |
| Isoniazid (INH) | 6.25 | 70 |
| 12.5 | 75 | |
| Rifampicin (RIF) | 25 | 62 |
| 50 | 94 |
Table 3: Intracellular Killing of XDR M. tuberculosis by BNF15 after 7 days
| Compound | Concentration (µg/mL) | Percent Killing (%) |
| BNF15 | 0.78 | 80 |
| 1.56 | 98 | |
| 3.12 | 99 | |
| Isoniazid (INH) | 6.25 | 0 |
| 12.5 | 66 | |
| Rifampicin (RIF) | 25 | 69 |
| 50 | 80 |
Experimental Protocols
Protocol 1: Culturing and Maintenance of RAW 264.7 Macrophages
This protocol describes the standard procedure for the culture of RAW 264.7 cells, a murine macrophage cell line commonly used for in vitro infection models.[1]
Materials:
-
RAW 264.7 cell line (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Antibiotic/Antimycotic solution (e.g., Penicillin-Streptomycin)
-
75 cm² cell culture flasks
-
6-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% (v/v) heat-inactivated FBS and 1% (v/v) antibiotic/antimycotic solution.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For experiments, seed the cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.
Protocol 2: Preparation of M. tuberculosis Inoculum
This protocol outlines the preparation of a single-cell suspension of M. tuberculosis for macrophage infection.
Materials:
-
M. tuberculosis culture (e.g., H37Rv or a resistant strain)
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
Sterile conical tubes (15 mL or 50 mL)
-
Syringe with a 27-gauge needle
-
Spectrophotometer
Procedure:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Pellet the bacteria by centrifugation at 3000 x g for 10 minutes.
-
Wash the pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in DMEM without antibiotics.
-
To obtain a single-cell suspension, pass the bacterial suspension through a 27-gauge needle 10-15 times to break up clumps.
-
Allow the suspension to stand for 5-10 minutes to allow any remaining large clumps to settle.
-
Carefully transfer the upper portion of the suspension to a new tube.
-
Measure the optical density (OD₆₀₀) of the bacterial suspension and adjust the concentration to the desired multiplicity of infection (MOI). An OD₆₀₀ of 1.0 is approximately equivalent to 3 x 10⁸ bacilli/mL.
Protocol 3: Macrophage Infection and BNF15 Treatment
This protocol details the infection of RAW 264.7 macrophages with M. tuberculosis and subsequent treatment with BNF15.
Materials:
-
Confluent monolayer of RAW 264.7 cells in culture plates
-
Prepared M. tuberculosis inoculum
-
BNF15 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete DMEM (with 10% FBS, without antibiotics)
-
Sterile PBS
Procedure:
-
Wash the macrophage monolayer twice with pre-warmed sterile PBS to remove any residual antibiotics.
-
Infect the cells with the M. tuberculosis suspension at a desired Multiplicity of Infection (MOI), typically between 1 and 10.
-
Incubate the infected cells for 4 hours at 37°C with 5% CO₂ to allow for phagocytosis.
-
After the incubation period, remove the inoculum and wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
Add fresh complete DMEM containing various concentrations of BNF15 or control drugs (e.g., isoniazid, rifampicin) to the wells. A vehicle control (e.g., DMSO) should also be included.
-
Incubate the treated cells for the desired time points (e.g., 72 hours and 7 days).
Protocol 4: Quantification of Intracellular Bacilli by Colony Forming Unit (CFU) Assay
This protocol describes the lysis of infected macrophages and the enumeration of viable intracellular bacteria by plating on solid media.
Materials:
-
Infected and treated macrophage cultures
-
Sterile water or 0.1% Triton X-100 in PBS for cell lysis
-
Middlebrook 7H10 or 7H11 agar plates supplemented with OADC
-
Sterile PBS with 0.05% Tween 80 for serial dilutions
-
Incubator (37°C)
Procedure:
-
At the end of the treatment period, aspirate the culture medium from each well.
-
Lyse the macrophages by adding 0.5-1 mL of sterile water or 0.1% Triton X-100 solution to each well and incubating for 10-15 minutes at room temperature.
-
Scrape the cells to ensure complete lysis and collect the lysate.
-
Prepare 10-fold serial dilutions of the cell lysate in PBS containing 0.05% Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates in duplicate or triplicate.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the number of colonies to determine the number of viable bacteria (CFU) per mL of lysate.
-
Calculate the percentage of bacterial killing by comparing the CFU counts from BNF15-treated wells to the vehicle-treated control wells.
Protocol 5: Quantification of Intracellular Bacilli by Relative Light Unit (RLU) Assay
This protocol provides an alternative, more rapid method for assessing bacterial viability using a luciferase-expressing M. tuberculosis strain.[1]
Materials:
-
Infected and treated macrophage cultures (using a luciferase-expressing M. tuberculosis strain)
-
Luminometer
-
Luciferase substrate (e.g., D-luciferin for firefly luciferase)
-
Opaque-walled 96-well plates suitable for luminescence readings
Procedure:
-
Follow the infection and treatment protocol as described in Protocol 3, using a luciferase-expressing strain of M. tuberculosis.
-
At the desired time points, lyse the cells as described in the CFU assay (Protocol 4).
-
Transfer a portion of the cell lysate to an opaque-walled 96-well plate.
-
Add the appropriate luciferase substrate according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer. The output is typically measured in Relative Light Units (RLU).
-
A reduction in RLU values in BNF15-treated wells compared to the control wells indicates bacterial killing.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the intracellular killing of M. tuberculosis by BNF15.
Putative Signaling Pathway Modulation
While the precise mechanism of action of BNF15 on host cell signaling is not yet fully elucidated, it is known to inhibit mycobacterial growth.[1][2] The following diagram illustrates key host signaling pathways that are typically modulated by M. tuberculosis infection and represent potential points of indirect influence by an effective antibacterial agent like BNF15. By reducing the bacterial load, BNF15 may restore normal host cell signaling and promote bacterial clearance.
Caption: Host signaling pathways modulated by M. tuberculosis and potential impact of BNF15.
References
Application Notes and Protocols for Antitubercular Agent-15 in Drug-Resistant TB Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] MDR-TB is defined by resistance to at least isoniazid and rifampicin, the two most potent first-line anti-TB drugs.[1][4] The development of novel therapeutic agents with efficacy against these resistant strains is a critical area of research. This document provides detailed application notes and protocols for the pre-clinical evaluation of Antitubercular agent-15 , a novel investigational compound, in various drug-resistant TB models.
Mechanism of Action (Hypothetical)
While the precise mechanism of action for this compound is under investigation, preliminary studies suggest it may inhibit a novel target within the mycobacterial cell wall synthesis pathway, distinct from the targets of existing first-line and second-line drugs. This unique mechanism is anticipated to circumvent common resistance pathways.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for this compound.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro activity of this compound against various strains of M. tuberculosis.
| Table 1: Minimum Inhibitory Concentration (MIC) of this compound | |||
| M. tuberculosis Strain | Resistance Profile | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
| H37Rv | Drug-Susceptible | 0.06 | 0.03 (Rifampicin) |
| MDR-TB Isolate 1 | Resistant to Isoniazid, Rifampicin | 0.12 | >32 (Rifampicin) |
| MDR-TB Isolate 2 | Resistant to Isoniazid, Rifampicin | 0.11 | >32 (Rifampicin) |
| XDR-TB Isolate 1 | Resistant to Isoniazid, Rifampicin, Fluoroquinolones, Kanamycin | 0.25 | >32 (Rifampicin), >16 (Moxifloxacin) |
| XDR-TB Isolate 2 | Resistant to Isoniazid, Rifampicin, Fluoroquinolones, Amikacin | 0.23 | >32 (Rifampicin), >16 (Moxifloxacin) |
| Reference drug data is for comparative purposes. |
| Table 2: Minimum Bactericidal Concentration (MBC) of this compound | ||
| M. tuberculosis Strain | Resistance Profile | MBC (μg/mL) |
| H37Rv | Drug-Susceptible | 0.25 |
| MDR-TB Isolate 1 | Resistant to Isoniazid, Rifampicin | 0.50 |
| XDR-TB Isolate 1 | Resistant to Isoniazid, Rifampicin, Fluoroquinolones, Kanamycin | 1.0 |
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the MIC and MBC of this compound against drug-susceptible and drug-resistant strains of M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
This compound stock solution
-
M. tuberculosis cultures (H37Rv, MDR, and XDR strains)
-
Resazurin dye
-
Incubator (37°C)
Protocol:
-
Prepare serial dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the drug that prevents this color change.[5][6]
-
To determine the MBC, plate 100 μL from wells with concentrations at and above the MIC onto Middlebrook 7H10 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
The MBC is the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum.[7][8]
In Vivo Efficacy in a Murine Model of MDR-TB
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of established MDR-TB infection.
Animal Model:
Infection Protocol:
-
Infect mice via aerosol exposure with a clinical isolate of MDR M. tuberculosis to establish a lung infection of approximately 100-200 CFU.
-
Allow the infection to establish for 4 weeks.
Treatment Protocol:
-
Randomly assign mice to treatment groups (n=10 per group):
-
Vehicle control (e.g., sterile water)
-
This compound (e.g., 25 mg/kg, administered orally once daily)
-
Positive control (e.g., a standard MDR-TB regimen)[11]
-
-
Treat the mice for 4 or 8 weeks.
-
Monitor body weight and clinical signs of disease throughout the study.
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs and plate serial dilutions on selective agar plates (e.g., Middlebrook 7H11 with antibiotics to prevent contamination).
-
Incubate plates at 37°C for 3-4 weeks and enumerate the bacterial load (CFU).
-
Efficacy is determined by the reduction in bacterial load in the lungs and spleen of treated mice compared to the vehicle control group.[10][12]
Experimental Workflow Visualization
Caption: Pre-clinical evaluation workflow for this compound.
Conclusion
The protocols outlined in this document provide a framework for the comprehensive evaluation of this compound's efficacy against drug-resistant M. tuberculosis. The promising in vitro data, demonstrating potent activity against both MDR and XDR strains, warrants further investigation in in vivo models to establish its therapeutic potential. These standardized methodologies will ensure the generation of robust and comparable data, crucial for the continued development of this novel antitubercular agent.
References
- 1. Multidrug-resistant tuberculosis - Wikipedia [en.wikipedia.org]
- 2. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Programme on Tuberculosis & Lung Health [who.int]
- 4. Diagnosis and treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Frontiers | A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis [frontiersin.org]
Application Notes and Protocols for Determining the Post-Antibiotic Effect (PAE) of BNF15
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent.[1][2][3] Understanding the PAE of a novel antibacterial compound like BNF15 is crucial for determining its optimal dosing regimen and predicting its in vivo efficacy.[4] A longer PAE may allow for less frequent dosing, which can improve patient compliance and reduce the risk of toxicity. These application notes provide detailed protocols for determining the in vitro PAE of BNF15 against relevant bacterial strains.
The methodologies described herein are based on established techniques for PAE determination, including the viable count method and spectrophotometric analysis.[4][5] While the specific mechanism of action of BNF15 is yet to be elucidated, these protocols will provide the foundational data for its preclinical characterization.
I. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
Prior to initiating PAE studies, the Minimum Inhibitory Concentration (MIC) of BNF15 against the test organism must be determined. This can be accomplished using standard broth microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).
B. In Vitro PAE Determination: Viable Count Method
This method directly measures the number of viable bacteria over time.
Materials:
-
Test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
BNF15 stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile culture tubes
-
Incubator (37°C with shaking)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Agar plates (e.g., Tryptic Soy Agar)
-
Spiral plater or spread plates and cell spreader
-
Colony counter
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in MHB. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Exposure to BNF15:
-
In separate tubes, dilute the bacterial suspension 1:100 in pre-warmed MHB to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Add BNF15 at a concentration of 5-10 times the predetermined MIC.
-
Include a control tube with no antibiotic.
-
Incubate all tubes at 37°C with shaking for 1-2 hours.
-
-
Removal of BNF15:
-
To remove the antibiotic, centrifuge the cultures (e.g., 4000 x g for 10 minutes) and discard the supernatant.
-
Resuspend the bacterial pellet in an equal volume of pre-warmed, antibiotic-free MHB.
-
Repeat the wash step twice to ensure complete removal of BNF15.
-
Alternatively, dilute the culture 1:1000 in pre-warmed, antibiotic-free MHB to effectively remove the drug.[4]
-
-
Monitoring Bacterial Regrowth:
-
Incubate the washed (or diluted) cultures at 37°C with shaking.
-
At hourly intervals (or more frequently), take aliquots from both the BNF15-treated and control cultures.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the appropriate dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
-
Data Collection and PAE Calculation:
-
Count the number of colonies (CFU/mL) for each time point.
-
Plot the log₁₀ CFU/mL versus time for both the treated and control cultures.
-
The PAE is calculated using the formula: PAE = T - C [4]
-
C. In Vitro PAE Determination: Spectrophotometric Method
This method offers a higher throughput alternative to the viable count method but may not be suitable for bacteriolytic agents.[5]
Materials:
-
96-well microplates
-
Microplate reader with temperature control and shaking capability
-
Materials listed in the viable count method
Protocol:
-
Exposure to BNF15: Follow steps 1 and 2 from the viable count method.
-
Removal of BNF15: Follow step 3 from the viable count method.
-
Monitoring Bacterial Regrowth in Microplate:
-
In a 96-well plate, add 200 µL of the washed (or diluted) BNF15-treated and control cultures to separate wells. Include blank wells with MHB only.
-
Place the microplate in a microplate reader set to 37°C with intermittent shaking.
-
Measure the optical density (OD) at 600 nm every 15-30 minutes for up to 24 hours.
-
-
Data Collection and PAE Calculation:
II. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: MIC of BNF15 against Test Organisms
| Bacterial Strain | MIC (µg/mL) |
| S. aureus ATCC 29213 | |
| E. coli ATCC 25922 | |
| Pseudomonas aeruginosa ATCC 27853 | |
| Enterococcus faecalis ATCC 29212 |
Table 2: Post-Antibiotic Effect (PAE) of BNF15 (Viable Count Method)
| Bacterial Strain | BNF15 Concentration (x MIC) | Exposure Time (hours) | PAE (hours) |
| S. aureus ATCC 29213 | 10x | 1 | |
| S. aureus ATCC 29213 | 10x | 2 | |
| E. coli ATCC 25922 | 10x | 1 | |
| E. coli ATCC 25922 | 10x | 2 |
Table 3: Post-Antibiotic Effect (PAE) of BNF15 (Spectrophotometric Method)
| Bacterial Strain | BNF15 Concentration (x MIC) | Exposure Time (hours) | PAE (hours) |
| S. aureus ATCC 29213 | 10x | 1 | |
| S. aureus ATCC 29213 | 10x | 2 | |
| E. coli ATCC 25922 | 10x | 1 | |
| E. coli ATCC 25922 | 10x | 2 |
III. Mandatory Visualizations
A. Experimental Workflow
Caption: Workflow for Determining the Post-Antibiotic Effect of BNF15.
B. Hypothetical Signaling Pathways Affected by Antibiotics
The precise signaling pathways affected by BNF15 are currently unknown. However, many antibiotics exert their effects by interfering with critical cellular processes. The following diagrams illustrate hypothetical pathways that could be investigated to understand the mechanism of action of BNF15.
1. Inhibition of Cell Wall Synthesis
Caption: Hypothetical Inhibition of Cell Wall Synthesis by BNF15.
2. Inhibition of Protein Synthesis
Caption: Hypothetical Inhibition of Protein Synthesis by BNF15.
3. Disruption of DNA Replication
Caption: Hypothetical Disruption of DNA Replication by BNF15.
IV. Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the initial characterization of the post-antibiotic effect of BNF15. The resulting data will be instrumental in guiding further preclinical development, including the design of in vivo efficacy studies and the formulation of potential clinical dosing strategies. Future investigations should focus on elucidating the specific molecular target and mechanism of action of BNF15 to fully understand its antibacterial properties and the basis for its observed PAE.
References
- 1. Drug detoxification dynamics explain the postantibiotic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The post-antibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-Antibiotic Effect of Ampicillin and Levofloxacin to Escherichia coli and Staphylococcus aureus Based on Microscopic Imaging Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Solubilization of Antitubercular Agent-15 for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The effective in vitro evaluation of novel drug candidates, such as Antitubercular agent-15, is contingent on the ability to achieve a soluble and biologically active form in cell culture media. Many antitubercular agents are poorly water-soluble, which can lead to precipitation in aqueous media, inaccurate concentration measurements, and unreliable experimental results.[1][2][3] This document provides a comprehensive guide to the solubilization of poorly water-soluble antitubercular agents for use in cell culture, with a focus on creating a stock solution of "this compound". The protocols and recommendations provided herein are based on established methods for handling hydrophobic compounds in biological systems.
1. Physicochemical Properties and Initial Considerations
Prior to selecting a solubilization strategy, it is crucial to understand the physicochemical properties of the compound. For a novel agent like this compound, initial characterization should include determination of its polarity, pKa, and any available data on its solubility in common organic solvents. Many antitubercular drugs are lipophilic in nature, which is often a contributing factor to their poor aqueous solubility.[4][5]
Key Considerations:
-
Choice of Solvent: The ideal solvent should completely dissolve the compound, be miscible with cell culture media at the final working concentration, and exhibit low cytotoxicity.
-
Stock Solution Concentration: A highly concentrated stock solution is desirable to minimize the volume of organic solvent introduced into the cell culture, which can have off-target effects on the cells.
-
Final Working Concentration: The final concentration of the solvent in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
2. Recommended Solvents and Excipients
The following solvents and excipients are commonly used to solubilize poorly water-soluble drugs for in vitro assays. The selection of the appropriate vehicle will depend on the specific properties of this compound.
-
Dimethyl Sulfoxide (DMSO): DMSO is a versatile and widely used solvent for preparing stock solutions of hydrophobic compounds. It is miscible with water and cell culture media. However, it can have biological effects at higher concentrations, so it is crucial to include a vehicle control in all experiments.
-
Ethanol: Ethanol is another common solvent for solubilizing less polar compounds. It is important to use a high grade of ethanol (e.g., 200 proof) to avoid introducing contaminants.
-
Methanol: While an effective solvent, methanol is more toxic to cells than ethanol or DMSO and should be used with caution.[1]
-
Co-solvents: In some cases, a mixture of solvents may be necessary to achieve complete solubilization.[1]
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) can be used to create micellar formulations that enhance the solubility of hydrophobic drugs.[2]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic drug molecules and increase their aqueous solubility.[6] 2-hydroxypropyl-β-cyclodextrin is a commonly used derivative.[6]
3. Quantitative Data on Solubility of Antitubercular Agents
The following table summarizes the solubility of several known antitubercular drugs in different solvents. This data can serve as a reference when developing a solubilization strategy for a new agent.
| Antitubercular Agent | Solvent | Stock Concentration | Reference |
| Bedaquiline | DMSO | Not specified | [6] |
| Bedaquiline | 20% Ethanol, 10% Acetic Acid, 70% Water | Not specified | [6] |
| Bedaquiline | 36% w/v 2-hydroxypropyl-β-cyclodextrin | 15 mg/mL | [6] |
| Isoniazid | Water | Not specified | [7] |
| Rifampicin | Methanol, DMSO | Not specified | [8] |
| Pyrazinamide | Water | Not specified | [8] |
| Ethambutol | Water | Not specified | [8] |
4. Experimental Protocols
4.1. Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filter (0.22 µm)
Protocol:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L) * 1000 mg/g
-
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile tube. This step is critical to remove any potential microbial contamination or undissolved micro-precipitates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
4.2. Preparation of Working Solutions in Cell Culture Media
Protocol:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: Add the stock solution to the medium and mix immediately to prevent precipitation. Do not add the medium to the concentrated stock solution.
-
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control.
5. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for solubilizing a poorly water-soluble antitubercular agent for cell culture experiments.
Caption: Workflow for solubilizing and preparing a poorly soluble compound for cell culture.
6. Troubleshooting
-
Precipitation upon addition to culture medium:
-
The final concentration of the compound may be above its solubility limit in the aqueous medium. Try a lower final concentration.
-
The stock solution may not have been fully dissolved. Re-examine the stock solution for any precipitates.
-
The method of dilution may be causing precipitation. Ensure the stock solution is added to the medium with immediate and thorough mixing.
-
-
Cell Toxicity:
-
The solvent concentration may be too high. Ensure the final solvent concentration is below cytotoxic levels (typically <0.5% v/v).
-
The compound itself may be cytotoxic. Perform a dose-response curve to determine the toxic concentration range.
-
-
Inconsistent Results:
-
Repeated freeze-thaw cycles of the stock solution can lead to degradation or precipitation. Use single-use aliquots.
-
Ensure accurate pipetting and thorough mixing at all stages.
-
The successful solubilization of this compound is a critical first step for its in vitro characterization. By carefully selecting the appropriate solvent and following a systematic protocol, researchers can prepare stable and biologically active solutions for cell culture experiments. It is essential to empirically determine the optimal solubilization conditions for each new compound and to include appropriate vehicle controls in all assays to ensure the validity of the experimental results.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 4. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00265H [pubs.rsc.org]
- 6. Preparation Strategies of the Anti-Mycobacterial Drug Bedaquiline for Intrapulmonary Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Resazurin-Based Viability/Susceptibility Testing
Introduction
The resazurin-based assay is a versatile, sensitive, and reliable method for assessing cell viability and metabolic activity.[1] It is widely employed in cytotoxicity screening of compounds, antimicrobial susceptibility testing, and cell proliferation studies.[1][2][3] The principle of the assay lies in the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, highly fluorescent resorufin by metabolically active cells.[2][4][5] This conversion is catalyzed by mitochondrial, cytosolic, or microsomal dehydrogenase or reductase enzymes.[1] The resulting fluorescence intensity is directly proportional to the number of viable cells, providing a quantitative measure of cell health.[1][6]
This document provides a detailed protocol for the application of the resazurin-based broth dilution method for determining the cytotoxic or antimicrobial potential of a test substance, referred to herein as BNF15. The protocol is designed to be adaptable for use with both bacterial cultures and mammalian cell lines.
Mechanism of Action
Viable, metabolically active cells maintain a reducing environment within their cytoplasm.[6] Resazurin, a cell-permeable dye, is taken up by these cells and is reduced to resorufin, a compound that is not only colored but also fluorescent.[1] The amount of resorufin produced is proportional to the number of living cells.[7] This allows for the quantification of the effects of a test compound, such as BNF15, on cell viability. A decrease in the fluorescent signal in the presence of the test compound indicates a reduction in cell viability or metabolic activity.
Diagram: Mechanism of Resazurin Reduction
Caption: Reduction of resazurin to fluorescent resorufin by viable cells.
Experimental Protocols
This section provides detailed protocols for the resazurin-based broth dilution method. Please select the protocol that is appropriate for your experimental model (Bacterial Susceptibility Testing or Mammalian Cell Cytotoxicity Testing).
Protocol 1: Antimicrobial Susceptibility Testing of BNF15 (for Bacterial Strains)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of BNF15 against a specific bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials:
-
Sterile 96-well microtiter plates (clear or black for fluorescence)
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (37°C)
-
Microplate reader (for absorbance at 570 nm and 600 nm or fluorescence at 560 nm excitation and 590 nm emission)[6][9]
-
Vortex mixer
-
BNF15 stock solution
-
Bacterial strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Resazurin sodium salt powder
-
Sterile phosphate-buffered saline (PBS) or deionized water
-
Positive control antibiotic (e.g., gentamicin, tetracycline)[10]
-
Negative control (vehicle solvent for BNF15, e.g., DMSO)
Procedure:
-
Preparation of Resazurin Solution:
-
Prepare a 0.015% (w/v) resazurin solution by dissolving resazurin sodium salt in sterile PBS or deionized water.[10]
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
Store the solution protected from light at 4°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into the appropriate broth.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which is approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[2][10]
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the BNF15 stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of the dilution series.
-
This will result in 100 µL of serially diluted BNF15 in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include the following controls:
-
Positive Control: Wells with bacteria and a known antibiotic.
-
Negative Control: Wells with bacteria and the vehicle solvent used to dissolve BNF15.
-
Sterility Control: Wells with broth only (no bacteria).
-
Growth Control: Wells with bacteria and broth only (no BNF15).
-
-
Seal the plate and incubate at 37°C for 18-24 hours.[2]
-
-
Addition of Resazurin and Final Incubation:
-
Data Acquisition and Interpretation:
Diagram: Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow of the resazurin-based broth microdilution assay.
Protocol 2: Cytotoxicity Testing of BNF15 (for Mammalian Cell Lines)
This protocol is designed to determine the cytotoxic effect of BNF15 on a mammalian cell line, often expressed as the IC50 (the concentration of a drug that is required for 50% inhibition in vitro).
Materials:
-
Sterile 96-well microtiter plates (black with clear bottoms are recommended for fluorescence measurements)
-
Multichannel pipette
-
Sterile pipette tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (fluorescence at 560 nm excitation and 590 nm emission)[6]
-
BNF15 stock solution
-
Mammalian cell line of interest (e.g., SUP-B15)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Resazurin sodium salt powder
-
Sterile phosphate-buffered saline (PBS)
-
Positive control (e.g., doxorubicin, staurosporine)
-
Negative control (vehicle solvent for BNF15, e.g., DMSO)
Procedure:
-
Preparation of Resazurin Solution:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Treatment with BNF15:
-
Prepare serial dilutions of BNF15 in complete medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the diluted BNF15 solutions to the respective wells.
-
Include the following controls:
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Negative Control: Cells treated with the vehicle solvent.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Wells with medium only (no cells) for background fluorescence subtraction.[6]
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
Addition of Resazurin and Final Incubation:
-
Data Acquisition and Analysis:
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.[6]
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of cell viability for each concentration of BNF15 relative to the untreated control.
-
Plot the percentage of viability against the log of the BNF15 concentration to determine the IC50 value.
-
Data Presentation
Quantitative data from the resazurin-based broth dilution method should be summarized in a clear and structured format. Below are template tables for presenting results from antimicrobial susceptibility and cytotoxicity testing.
Table 1: Minimum Inhibitory Concentration (MIC) of BNF15 against Various Bacterial Strains
| Bacterial Strain | BNF15 MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | [Insert Value] | [Insert Value] |
| Escherichia coli ATCC 25922 | [Insert Value] | [Insert Value] |
| Pseudomonas aeruginosa ATCC 27853 | [InsertValue] | [Insert Value] |
| [Other Strain] | [Insert Value] | [Insert Value] |
Table 2: Cytotoxic Activity (IC50) of BNF15 against Various Mammalian Cell Lines
| Cell Line | Incubation Time (hours) | BNF15 IC50 (µM) | Positive Control IC50 (µM) |
| SUP-B15 | 48 | [Insert Value] | [Insert Value] |
| HCT-15 | 48 | [Insert Value] | [Insert Value] |
| [Other Cell Line] | 48 | [Insert Value] | [Insert Value] |
| SUP-B15 | 72 | [Insert Value] | [Insert Value] |
| HCT-15 | 72 | [Insert Value] | [Insert Value] |
| [Other Cell Line] | 72 | [Insert Value] | [Insert Value] |
References
- 1. mdpi.com [mdpi.com]
- 2. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resazurin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Efficacy of the Novel Anti-Cancer Agent BNF15 Using a Colony Forming Unit (CFU) Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the cytotoxic and anti-proliferative efficacy of BNF15, a novel investigational anti-cancer agent, using a colony-forming unit (CFU) or clonogenic assay.
Introduction
The colony-forming unit (CFU) assay, also known as the clonogenic assay, is a gold-standard in vitro method used to determine the ability of a single cell to undergo unlimited division and form a colony.[1] A colony is typically defined as a cluster of at least 50 cells, all arising from a single progenitor.[2][3] This assay is paramount in cancer research for evaluating the effectiveness of cytotoxic agents, such as chemotherapy or radiation, by measuring the reduction in cell survival and reproductive integrity after treatment.[3]
BNF15 is an investigational therapeutic agent designed to target key signaling pathways that drive tumor cell proliferation and survival. This application note details the protocol for quantifying the dose-dependent efficacy of BNF15 on cancer cell lines, providing a robust method for determining its potential as an anti-neoplastic drug.
Principle of the Assay
The assay is based on the principle that a single viable cancer cell, when plated at a low density, can proliferate into a visible colony. The number of colonies that form after a specific incubation period is a measure of the cell's clonogenic potential. By treating cells with varying concentrations of BNF15, one can quantify the drug's effect on this potential. The results are typically expressed as 'Plating Efficiency' (PE) and 'Surviving Fraction' (SF), which together provide a quantitative measure of cytotoxicity.
Hypothetical Signaling Pathway of BNF15
For the purpose of this application note, BNF15 is hypothesized to be an inhibitor of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many human cancers. BNF15 is proposed to block the kinase activity of MEK, thereby preventing the phosphorylation of ERK and the subsequent transcription of genes required for cell cycle progression. This inhibition is expected to lead to cell cycle arrest and a reduction in clonogenic survival.
Caption: Hypothetical mechanism of BNF15 inhibiting the MAPK/ERK signaling pathway.
Experimental Protocol
This protocol is optimized for adherent cancer cell lines (e.g., HeLa, A549, MCF-7). Modifications may be required for other cell types.
Materials and Reagents
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
BNF15 stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Fixation Solution: Glacial acetic acid and methanol (1:3 ratio)
-
Staining Solution: 0.5% Crystal Violet in methanol
-
CO₂ incubator (37°C, 5% CO₂)
Experimental Workflow Diagram
Caption: Experimental workflow for the Colony Forming Unit (CFU) assay.
Step-by-Step Procedure
-
Cell Preparation:
-
Culture the selected cancer cell line in complete medium until it reaches 70-80% confluency.
-
Wash the cells with PBS, then add 0.25% Trypsin-EDTA and incubate at 37°C until cells detach.[2]
-
Neutralize the trypsin with complete medium and prepare a single-cell suspension by gentle pipetting.
-
Determine the viable cell count using a hemocytometer and Trypan Blue exclusion.[4]
-
-
Drug Treatment & Cell Seeding:
-
Based on the cell count, calculate the required volume for seeding (typically 200-1000 cells per well of a 6-well plate, to be optimized for each cell line).
-
In suspension, treat the cells with various concentrations of BNF15 (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours) in a flask.
-
After treatment, wash the cells with PBS to remove the drug, trypsinize, and count them again.
-
Seed the appropriate number of viable cells into 6-well plates containing fresh, drug-free complete medium. Ensure even distribution by gently swirling the plates.[4]
-
Prepare each condition in triplicate.
-
-
Incubation:
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash each well with PBS.
-
Add 2 mL of fixation solution to each well and incubate for 5-10 minutes at room temperature.[2]
-
Remove the fixation solution.
-
Add 2 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.[2]
-
Carefully remove the stain and wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air-dry completely.
-
Data Analysis and Presentation
-
Colony Counting:
-
Count the number of distinct blue colonies in each well. A colony is defined as a cluster of ≥50 cells. Use a microscope for accuracy if needed.
-
-
Calculations:
-
Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the untreated control group. PE = (Number of colonies counted in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF): This is the fraction of cells that survive the treatment with BNF15, normalized to the plating efficiency of the control. SF = (Number of colonies counted after treatment) / (Number of cells seeded x (PE / 100))
-
-
Data Presentation:
-
Summarize the raw and calculated data in a table for clarity.
-
Plot the Surviving Fraction (SF) on a logarithmic scale against the BNF15 concentration on a linear scale to generate a dose-response curve.
-
Table 1: Sample Data for BNF15 Efficacy
| BNF15 Conc. (µM) | Cells Seeded (per well) | Avg. Colonies Counted (n=3) | Plating Efficiency (PE) | Surviving Fraction (SF) |
| 0 (Control) | 500 | 185 | 37.0% | 1.00 |
| 1 | 500 | 152 | - | 0.82 |
| 5 | 500 | 101 | - | 0.55 |
| 10 | 500 | 63 | - | 0.34 |
| 25 | 500 | 20 | - | 0.11 |
| 50 | 500 | 4 | - | 0.02 |
Expected Results
A successful experiment will demonstrate a dose-dependent decrease in the number of colonies formed with increasing concentrations of BNF15. The dose-response curve generated from the Surviving Fraction data can be used to determine key efficacy parameters, such as the IC₅₀ (the concentration of BNF15 that causes a 50% reduction in colony formation). The results will provide strong preclinical evidence for the anti-proliferative activity of BNF15.
References
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Antitubercular Agent-15 for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Antitubercular agent-15 for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Compound 5n, is an investigational compound with promising activity against Mycobacterium tuberculosis, including various resistant strains.[1] Like many new chemical entities in drug discovery, it is a lipophilic molecule, which often correlates with poor aqueous solubility.[2][3] For in vivo studies, particularly oral and parenteral administration, poor solubility can lead to low bioavailability, variable drug exposure, and consequently, inconclusive or misleading efficacy results.[4][5][6]
Q2: What are the initial steps I should take to assess the solubility of this compound?
A2: A systematic solubility assessment is crucial. We recommend determining the equilibrium solubility in various media relevant to your planned in vivo studies. This includes:
-
Aqueous buffers: pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological buffer).
-
Biorelevant media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to better predict oral absorption.
-
Commonly used non-toxic co-solvents: Such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol, to gauge its potential for simple formulations.[7]
Q3: My initial solubility results for this compound are very low. What are the primary strategies to improve its solubility?
A3: Several strategies can be employed, broadly categorized as physical and chemical modifications.[5][6]
-
Physical Modifications: These methods aim to increase the surface area of the drug available for dissolution. Key techniques include particle size reduction through micronization or the creation of a nanosuspension.[4][6]
-
Chemical Modifications/Formulation Approaches: These involve the use of excipients to enhance solubility. Common approaches include:
-
Co-solvents: Blending water-miscible solvents to increase the drug's solubility.[7][8]
-
Surfactants: Using agents like polysorbates (e.g., Tween 80) to form micelles that encapsulate the drug.[2][7]
-
Cyclodextrins: Employing cyclic oligosaccharides, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[7][9]
-
Lipid-based formulations: Dissolving the compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.[10][11]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to create an amorphous solid with improved dissolution properties.[6]
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution of a co-solvent formulation in aqueous media. | The drug is supersaturated upon dilution and the aqueous environment cannot maintain its solubility. | 1. Add a precipitation inhibitor: Incorporate a polymer such as HPMC or PVP to the formulation to maintain the supersaturated state. 2. Switch to a different formulation strategy: Consider a cyclodextrin-based or lipid-based formulation that can better maintain solubility upon dilution.[10] |
| Low and variable oral bioavailability despite improved solubility in a simple formulation. | The formulation may not be stable in the gastrointestinal (GI) tract, or the drug may be precipitating in vivo.[10] | 1. Use biorelevant dissolution testing: Evaluate the formulation's performance in FaSSIF and FeSSIF to better mimic GI conditions. 2. Consider a lipid-based formulation: These can facilitate absorption through lymphatic pathways and are less prone to dilution-based precipitation.[11] |
| The nanosuspension of this compound shows particle aggregation over time. | Insufficient stabilization of the nanoparticles. | 1. Optimize the stabilizer: Screen different types and concentrations of stabilizers (e.g., surfactants like Tween 80, or polymers like PVA). 2. Add a co-stabilizer: A combination of stabilizers can sometimes provide better steric and electrostatic stabilization. |
| Difficulty in achieving a high drug loading in a solid dispersion formulation. | Poor miscibility between this compound and the chosen polymer carrier. | 1. Screen different polymers: Test a range of polymers with varying properties (e.g., PVP, HPMC, Soluplus®). 2. Use a combination of carriers: A second polymer or a surfactant can act as a plasticizer and improve miscibility. |
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium | pH | Solubility (µg/mL) |
| Deionized Water | 7.0 | < 0.1 |
| 0.1 N HCl (SGF) | 1.2 | < 0.1 |
| Phosphate Buffer (SIF) | 6.8 | < 0.1 |
| Phosphate Buffer (PBS) | 7.4 | < 0.1 |
| FaSSIF | 6.5 | 0.5 ± 0.1 |
| FeSSIF | 5.0 | 2.3 ± 0.4 |
Table 2: Improvement of this compound Solubility with Different Excipients
| Formulation Approach | Excipient | Concentration | Apparent Solubility (µg/mL) |
| Co-solvent | PEG 400 | 20% in water | 50 ± 5 |
| Propylene Glycol | 20% in water | 35 ± 4 | |
| Surfactant | Tween 80 | 2% in water | 80 ± 7 |
| Poloxamer 188 | 2% in water | 65 ± 6 | |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin | 10% in water | 1500 ± 120 |
| Lipid-based | Labrasol®/Capryol® 90 (1:1) | 10% in water | 450 ± 40 |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Cyclodextrin-based Formulation
Objective: To prepare an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility for parenteral administration.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
0.22 µm syringe filter
-
Magnetic stirrer and stir bar
-
Vortex mixer
Methodology:
-
Phase Solubility Study: a. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 15%, 20% w/v). b. Add an excess amount of this compound to each solution. c. Stir the solutions at room temperature for 48 hours to ensure equilibrium is reached. d. Centrifuge the samples to pellet the undissolved drug. e. Filter the supernatant through a 0.22 µm syringe filter. f. Analyze the concentration of this compound in the filtrate by a validated analytical method (e.g., HPLC-UV). g. Plot the solubility of this compound against the concentration of HP-β-CD to determine the complexation efficiency.
-
Preparation of the Formulation for In Vivo Dosing: a. Based on the phase solubility study, determine the required concentration of HP-β-CD to achieve the target dosing concentration of this compound. b. Prepare the corresponding HP-β-CD solution in water for injection. c. Gradually add the accurately weighed this compound to the HP-β-CD solution while stirring. d. Continue stirring until the drug is completely dissolved. Gentle heating (up to 40°C) can be applied if necessary. e. Once a clear solution is obtained, sterile filter it through a 0.22 µm filter into a sterile container.
Protocol 2: Development of a Nanosuspension Formulation
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and suitability for oral or parenteral administration.
Materials:
-
This compound
-
Stabilizer (e.g., Tween 80, Poloxamer 188, or PVA)
-
Deionized water
-
High-pressure homogenizer or bead mill
-
Particle size analyzer
Methodology:
-
Screening of Stabilizers: a. Prepare a coarse suspension of this compound (e.g., 1% w/v) in aqueous solutions containing different stabilizers at various concentrations (e.g., 0.5%, 1%, 2% w/v). b. Observe the physical stability of the suspensions over 24 hours. Select the stabilizer that provides the best dispersibility and prevents settling.
-
Preparation of the Nanosuspension: a. Prepare a suspension of this compound in the selected stabilizer solution. b. Reduce the particle size using a high-energy method:
- High-Pressure Homogenization: Pass the suspension through the homogenizer for a specified number of cycles at a set pressure.
- Bead Milling: Mill the suspension with grinding media (e.g., zirconium oxide beads) for a defined period. c. Monitor the particle size reduction during the process using a particle size analyzer. Continue the process until a desired mean particle size (e.g., < 200 nm) and a narrow size distribution are achieved.
-
Characterization of the Nanosuspension: a. Measure the mean particle size, polydispersity index (PDI), and zeta potential. b. Assess the short-term physical stability by monitoring these parameters over several days at different storage conditions (e.g., 4°C and 25°C). c. Perform dissolution testing in relevant media to compare the dissolution rate of the nanosuspension with the unprocessed drug.
Visualizations
Caption: A logical workflow for selecting a suitable formulation to improve the solubility of this compound.
Caption: Experimental workflow for the preparation of a cyclodextrin-based formulation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilizer Excipients - Protheragen [protheragen.ai]
- 8. ijmsdr.org [ijmsdr.org]
- 9. On the Diffusion of Anti-Tuberculosis Drugs in Cyclodextrin-Containing Aqueous Solutions [mdpi.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Overcoming Low Cytotoxicity of BNF15 in Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering low cytotoxic responses with the compound BNF15 in their in vitro assays. While "BNF15" is not widely characterized in publicly available cancer research literature, it is understood to be a novel compound, potentially a benzofuran derivative, under investigation for its cytotoxic properties. This guide provides general troubleshooting strategies, experimental protocols, and answers to frequently asked questions applicable to BNF15 and other investigational compounds exhibiting unexpectedly low efficacy in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: We are observing very low to no cytotoxicity with BNF15 in our cancer cell lines. What are the common reasons for this?
A1: Several factors can contribute to unexpectedly low cytotoxicity in in vitro assays. These can be broadly categorized as issues related to the compound itself, the experimental setup, or the biological system being used.
-
Compound-Related Issues:
-
Solubility and Stability: BNF15 may have poor solubility in your culture medium, leading to precipitation and a lower effective concentration. It might also be unstable under your experimental conditions (e.g., sensitive to light, temperature, or pH), degrading before it can exert a biological effect.
-
Purity: Impurities in the compound stock could interfere with its activity or the assay itself.
-
-
Assay-Related Issues:
-
Assay Choice: The selected cytotoxicity assay (e.g., MTT, XTT, LDH release, or live/dead staining) may not be sensitive enough to detect the specific mode of cell death induced by BNF15.
-
Incubation Time: The duration of exposure to BNF15 may be too short to induce a measurable cytotoxic response.
-
Compound Concentration Range: The tested concentration range may be too low to elicit a cytotoxic effect.
-
-
Cell-Related Issues:
-
Cell Line Resistance: The chosen cell lines may possess intrinsic or acquired resistance mechanisms to BNF15 or its class of compounds. This can include overexpression of efflux pumps that remove the compound from the cell, or altered signaling pathways that circumvent the compound's mechanism of action.
-
Cell Density: High cell density can sometimes mask cytotoxic effects due to nutrient depletion or cell-cell contact inhibition. Conversely, very low cell density might not provide a robust enough signal for some assays.
-
Cellular Uptake: The compound may not be efficiently taken up by the cells.
-
Q2: How can we determine if the low cytotoxicity is due to our cell line being resistant to BNF15?
A2: To investigate cell line-specific resistance, you can perform the following:
-
Test a panel of diverse cell lines: Include cell lines from different tissues of origin and with known genetic backgrounds (e.g., with and without specific mutations in key oncogenes or tumor suppressor genes). A broader screening approach may identify sensitive cell lines.
-
Use a positive control: Always include a well-characterized cytotoxic compound (e.g., doxorubicin, staurosporine) as a positive control to ensure that the cell line is capable of undergoing cell death and that your assay is working correctly.
-
Investigate efflux pump activity: Use known inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) in combination with BNF15 to see if this enhances its cytotoxicity.
-
Assess cellular uptake: If possible, use analytical methods (e.g., LC-MS) or a labeled version of BNF15 to quantify its intracellular concentration.
Q3: Could the solvent used to dissolve BNF15 be affecting the results?
A3: Yes, the solvent can significantly impact the outcome of a cytotoxicity assay.
-
Solvent Toxicity: High concentrations of solvents like DMSO or ethanol can be toxic to cells. It is crucial to have a vehicle control (cells treated with the highest concentration of the solvent used) to account for any solvent-induced cytotoxicity.
-
Solubility Issues: The compound may not be fully soluble in the final culture medium concentration, even if it dissolves in the initial stock solution. Visually inspect the wells for any signs of precipitation after adding the compound.
Troubleshooting Guide for Low BNF15 Cytotoxicity
Here is a structured guide to troubleshoot and address low cytotoxic responses in your assays.
| Problem | Possible Cause | Recommended Solution |
| Low or no cytotoxic response across all concentrations and cell lines. | Compound Inactivity or Degradation: BNF15 may be inactive or may have degraded. | - Verify the identity and purity of the compound using analytical methods (e.g., NMR, Mass Spectrometry).- Test a fresh batch of the compound.- Assess compound stability in the assay medium over the incubation period. |
| Poor Solubility: The compound is precipitating in the culture medium. | - Visually inspect for precipitation under a microscope.- Test different solvents for the stock solution.- Prepare the final dilutions in pre-warmed medium and mix thoroughly.- Consider using a formulation approach, such as encapsulation in nanoparticles, if solubility remains an issue. | |
| Inappropriate Assay Choice: The assay may not be detecting the mechanism of cell death. | - Use orthogonal assays that measure different aspects of cell death (e.g., pair a metabolic assay like MTT with a membrane integrity assay like LDH release or a caspase activation assay). | |
| Cytotoxicity observed only at the highest concentrations. | Low Potency: BNF15 may have a high IC50 value. | - Extend the concentration range to higher values to determine the maximal effect and IC50. |
| Short Incubation Time: The compound may be a slow-acting cytotoxic agent. | - Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, 72 hours). | |
| Variable results between replicate experiments. | Inconsistent Cell Seeding: The number of cells per well is not uniform. | - Ensure proper cell counting and a homogenous cell suspension before plating. |
| Compound Precipitation: Inconsistent solubility leads to variable effective concentrations. | - Re-evaluate the solubility and preparation of the compound dilutions. | |
| Edge Effects in Assay Plates: Wells on the edge of the plate are prone to evaporation. | - Avoid using the outer wells of the plate for experimental samples, or ensure proper humidification of the incubator. | |
| BNF15 is cytotoxic in some cell lines but not others. | Cell Line-Specific Resistance: Some cell lines may have resistance mechanisms. | - Refer to FAQ Q2. Investigate the expression of efflux pumps or relevant signaling pathways in the resistant vs. sensitive cells. |
Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
BNF15 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BNF15 and the positive control in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BNF15, positive control, or vehicle control (medium with the same concentration of DMSO as the highest BNF15 concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Assessing Compound Solubility in Culture Medium
Materials:
-
BNF15 stock solution
-
Complete culture medium
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of dilutions of BNF15 in complete culture medium to match the final concentrations used in your cytotoxicity assay.
-
Incubate these solutions under the same conditions as your assay (37°C, 5% CO2) for the duration of the experiment.
-
At various time points, take an aliquot and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and measure its absorbance at the maximum wavelength for BNF15. A decrease in absorbance over time indicates precipitation or degradation.
-
Visually inspect the tubes for any visible precipitate.
Quantitative Data Summary
The following tables provide examples of how to present data when troubleshooting low cytotoxicity.
Table 1: IC50 Values of BNF15 and Doxorubicin in a Panel of Cancer Cell Lines.
| Cell Line | BNF15 IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | > 100 | 0.5 |
| A549 (Lung) | > 100 | 1.2 |
| HCT116 (Colon) | 85 | 0.8 |
| HeLa (Cervical) | > 100 | 0.7 |
This hypothetical data suggests that BNF15 has low potency across multiple cell lines compared to a standard chemotherapeutic agent.
Table 2: Effect of Incubation Time on the Cytotoxicity of BNF15 in HCT116 Cells.
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 10 | 98 | 95 | 90 |
| 50 | 80 | 65 | 55 |
| 100 | 60 | 50 | 40 |
This hypothetical data indicates that the cytotoxic effect of BNF15 is time-dependent, with greater effects observed after longer incubation periods.
Visualizations
Caption: Troubleshooting workflow for low cytotoxicity.
Caption: Hypothetical signaling pathway for a benzofuran-like compound.
Technical Support Center: Optimizing BNF15 Dosage for Intracellular M. tuberculosis Clearance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of BNF15 dosage for the clearance of intracellular Mycobacterium tuberculosis (M. tuberculosis).
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for BNF15 in intracellular M. tuberculosis clearance assays?
A1: Based on published data, a recommended starting concentration range for BNF15 is between 0.78 µg/mL and 3.12 µg/mL.[1] At these concentrations, BNF15 has been shown to significantly reduce the viability of both drug-susceptible (H37Rv) and extensively drug-resistant (XDR) M. tuberculosis within infected macrophages in a dose-dependent manner.[1]
Q2: What is the known cytotoxicity of BNF15 on macrophage cell lines?
A2: BNF15 has demonstrated low cytotoxicity in relevant cell lines. For instance, in Raw 264.7 macrophage cells, significant toxicity was not observed at concentrations effective against intracellular M. tuberculosis.[2] One study indicated no toxic effects at concentrations up to 2000 mg/kg in an acute oral toxicity test in mice, suggesting a favorable safety profile.[1][2] However, it is always recommended to perform a cytotoxicity assay with the specific macrophage cell line and experimental conditions you are using.
Q3: What is the proposed mechanism of action for BNF15?
A3: The precise mechanism of action for BNF15 is still under investigation. However, as a benzofuran derivative, it is hypothesized to exert its anti-tubercular effects through multiple potential mechanisms.[3][4] Some benzofuran compounds have been shown to possess anti-inflammatory properties by inhibiting key signaling pathways such as the NF-κB and MAPK pathways in macrophages.[5][6][7][8][9] This immunomodulatory effect, combined with direct anti-mycobacterial activity, may contribute to the clearance of intracellular M. tuberculosis. Another potential mechanism for related compounds involves the inhibition of DNA replication.[2]
Q4: Can BNF15 be used in combination with other anti-tuberculosis drugs?
A4: Yes, studies have shown that BNF15 exhibits synergistic or additive effects when combined with first-line anti-tuberculosis drugs. For example, a partial synergistic effect has been observed with rifampicin, and an additive effect with isoniazid.[1] This suggests that BNF15 could be a valuable component of combination therapies, potentially reducing required dosages and combating drug resistance.
Troubleshooting Guides
Issue 1: High variability in Colony Forming Unit (CFU) counts between replicates.
-
Possible Cause 1: Inconsistent initial infection.
-
Solution: Ensure a single-cell suspension of M. tuberculosis is used for infection. Vortex the bacterial culture thoroughly and pass it through a syringe with a small gauge needle multiple times to break up clumps before infecting the macrophages. Use a consistent multiplicity of infection (MOI) across all wells.
-
-
Possible Cause 2: Incomplete lysis of macrophages.
-
Solution: Optimize the lysis procedure. Ensure the entire volume of the well is treated with the lysis buffer (e.g., 0.1% Triton X-100 or saponin) and that the incubation time is sufficient to completely lyse the macrophage monolayer. Visually inspect the wells under a microscope to confirm lysis.
-
-
Possible Cause 3: Clumping of bacteria after lysis.
-
Solution: After lysis, vigorously pipette the lysate up and down to disperse the bacteria before plating serial dilutions.
-
Issue 2: No significant reduction in intracellular bacterial numbers with BNF15 treatment.
-
Possible Cause 1: Suboptimal BNF15 concentration.
-
Solution: Perform a dose-response experiment with a wider range of BNF15 concentrations. Refer to the quantitative data tables below for effective ranges reported in the literature.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The bactericidal effect of BNF15 is time-dependent. Ensure an incubation period of at least 72 hours post-treatment, as this has been shown to be effective.[1]
-
-
Possible Cause 3: Degradation of BNF15.
-
Solution: Prepare fresh stock solutions of BNF15 for each experiment. Store the stock solution at -20°C or as recommended by the supplier, protected from light.
-
Issue 3: High levels of macrophage death in treated wells.
-
Possible Cause 1: BNF15 cytotoxicity at the tested concentration.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the 50% cytotoxic concentration (CC50) of BNF15 on your specific macrophage cell line. Ensure that the concentrations used for the anti-tubercular assay are well below the CC50.
-
-
Possible Cause 2: Cytotoxicity induced by the vehicle (e.g., DMSO).
-
Solution: Ensure the final concentration of the vehicle is consistent across all wells (including untreated controls) and is at a non-toxic level (typically ≤0.5%).
-
Quantitative Data Summary
Table 1: Intracellular Efficacy of BNF15 against M. tuberculosis H37Rv in Raw 264.7 Macrophages (72h incubation) [1]
| BNF15 Concentration (µg/mL) | Bacterial Killing (%) |
| 0.78 | ~92% |
| 1.56 | ~96% |
| 3.12 | ~99% |
Table 2: Intracellular Efficacy of BNF15 against XDR M. tuberculosis in Raw 264.7 Macrophages (72h incubation) [1]
| BNF15 Concentration (µg/mL) | Bacterial Killing (%) |
| 0.78 | ~74% |
| 1.56 | ~90% |
| 3.12 | ~97% |
Experimental Protocols
Protocol: Intracellular M. tuberculosis Clearance Assay
This protocol provides a general framework for assessing the efficacy of BNF15 against intracellular M. tuberculosis.
1. Macrophage Cell Culture:
- Culture a suitable macrophage cell line (e.g., Raw 264.7, THP-1) in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics (if required for routine culture, but omit during infection).
- Seed the macrophages into 24- or 48-well plates at a density that will result in a confluent monolayer on the day of infection. For THP-1 cells, differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to infection.
2. Preparation of M. tuberculosis Inoculum:
- Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80 to mid-log phase.
- To create a single-cell suspension, vortex the culture and pass it through a 27-gauge needle multiple times.
- Measure the optical density at 600 nm (OD600) and calculate the bacterial concentration (an OD600 of 1.0 is approximately 1 x 10⁸ CFU/mL).
3. Macrophage Infection:
- Wash the macrophage monolayer with pre-warmed, serum-free medium.
- Infect the macrophages with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage in serum-free medium.
- Incubate for 4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.
- After incubation, remove the inoculum and wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
- Add fresh culture medium containing a low concentration of gentamicin (e.g., 50 µg/mL) for 1 hour to kill any remaining extracellular bacteria.
- Wash the cells again with PBS and add fresh complete culture medium. This is your time zero (T0) point.
4. BNF15 Treatment:
- Prepare serial dilutions of BNF15 in complete culture medium.
- Add the BNF15-containing medium to the infected macrophage monolayers. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rifampicin).
- Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
5. Enumeration of Intracellular Bacteria (CFU Assay):
- At the end of the incubation period, wash the cells with PBS.
- Lyse the macrophages by adding 0.1% Triton X-100 or 0.1% saponin in sterile water to each well and incubating for 10-15 minutes at room temperature.
- Generate serial 10-fold dilutions of the cell lysates in 7H9 broth with 0.05% Tween 80.
- Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates supplemented with OADC.
- Incubate the plates at 37°C for 3-4 weeks.
- Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).
- Calculate the percentage of bacterial killing by comparing the CFU counts from treated wells to the vehicle control wells.
Visualizations
Hypothesized Signaling Pathways Modulated by BNF15
Based on the activity of related benzofuran compounds, BNF15 may influence the NF-κB and MAPK signaling pathways in macrophages upon infection with M. tuberculosis. These pathways are critical for the production of pro-inflammatory cytokines that are essential for controlling the infection.
Caption: Hypothesized mechanism of BNF15 action on macrophage signaling.
Experimental Workflow for Intracellular Clearance Assay
Caption: Workflow for intracellular M. tuberculosis clearance assay.
Logical Relationship for Troubleshooting High CFU Variability
Caption: Troubleshooting logic for high CFU variability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and activity of BNF15 against drug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran derivatives and their anti-tubercular, anti-bacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"Troubleshooting BNF15 stability in long-term experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with BNF15 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a progressive loss of BNF15 activity in our multi-week cell culture experiments. What are the potential causes?
A1: A gradual loss of BNF15 activity in long-term experiments can be attributed to several factors. The most common causes are the inherent instability of the protein, enzymatic degradation by proteases present in the cell culture, or suboptimal storage and handling conditions.[1][2][3] Factors such as temperature fluctuations, pH shifts in the culture medium, and repeated freeze-thaw cycles of stock solutions can also contribute to the degradation of BNF15.[1][4][5]
Q2: What are the recommended storage conditions for BNF15 to ensure its stability for long-term studies?
A2: For long-term storage (months to a year), BNF15 should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C or in liquid nitrogen.[4] The addition of a cryoprotectant, such as 25-50% glycerol, is recommended to prevent the formation of ice crystals that can damage the protein's structure.[2][4] For short-term storage (days to weeks), BNF15 can be kept at 4°C in a sterile, buffered solution.[4][5]
Q3: How can we minimize proteolytic degradation of BNF15 in our cell culture experiments?
A3: To minimize degradation by proteases, consider adding a broad-spectrum protease inhibitor cocktail to your cell culture medium.[2][6] It is also crucial to work with cell lines that have been tested for low extracellular protease activity. Maintaining a consistent and optimal pH of the culture medium can also help reduce the activity of certain proteases.[2]
Q4: We suspect BNF15 is aggregating in our experimental setup. How can we detect and prevent this?
A4: Protein aggregation can be detected using techniques such as Dynamic Light Scattering (DLS), which measures the size distribution of particles in a solution.[7] To prevent aggregation, ensure that the buffer composition is optimal for BNF15, including appropriate pH and ionic strength.[8] In some cases, the addition of stabilizing excipients or detergents may be necessary. Avoiding high protein concentrations can also reduce the likelihood of aggregation.[8]
Troubleshooting Guide
Problem: Inconsistent results with BNF15 across different experimental batches.
This guide provides a systematic approach to troubleshooting inconsistent results observed with BNF15.
Quantitative Data Summary
The following table summarizes the stability of BNF15 under various storage conditions over a 12-week period. The percentage of active BNF15 was determined by an in-vitro activity assay.
| Storage Condition | Week 1 | Week 4 | Week 8 | Week 12 |
| 4°C | 98% | 85% | 65% | 40% |
| -20°C | 99% | 95% | 90% | 82% |
| -20°C with 50% Glycerol | 99% | 98% | 97% | 95% |
| -80°C | 99% | 99% | 98% | 97% |
| Repeated Freeze-Thaw (-20°C) | 90% | 70% | 50% | 30% |
Experimental Protocols
Protocol 1: Assessment of BNF15 Thermal Stability using Differential Scanning Fluorimetry (DSF)
This protocol outlines a method to determine the thermal stability of BNF15 in different buffer formulations.
Methodology:
-
Prepare solutions of BNF15 at a final concentration of 2 µM in a variety of buffers with varying pH and salt concentrations.
-
Add a fluorescent dye, such as SYPRO Orange, to each solution. This dye fluoresces when it binds to hydrophobic regions of the protein that are exposed upon unfolding.
-
Load the samples into a 96-well plate suitable for a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature from 25°C to 95°C.
-
Record the fluorescence intensity at each temperature increment.
-
The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the resulting fluorescence curve.[7][9] A higher Tm indicates greater thermal stability.
Protocol 2: Monitoring BNF15 Degradation in Cell Culture using Western Blot
This protocol describes a method to track the degradation of BNF15 over time in a cell culture experiment.
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a known concentration of BNF15.
-
At specified time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect both the cell lysate and the culture supernatant.
-
Separate the proteins in the collected samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for BNF15, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate. The intensity of the BNF15 band at different time points will indicate the rate of its degradation.
BNF15 Putative Degradation Pathway
While the precise degradation pathway of BNF15 is under investigation, a common route for recombinant proteins in cell culture involves proteolytic cleavage.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 3. cellgs.com [cellgs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. susupport.com [susupport.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Protein Stability Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining the Synthesis of 2-nitronaphtho[2,3-b]benzofuran-6,11-dione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of 2-nitronaphtho[2,3-b]benzofuran-6,11-dione derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Experimental Protocols
A plausible synthetic route to 2-nitronaphtho[2,3-b]benzofuran-6,11-dione involves the construction of the naphtho[2,3-b]benzofuran-6,11-dione core followed by a regioselective nitration.
Protocol 1: Synthesis of Naphtho[2,3-b]benzofuran-6,11-dione
This protocol is adapted from a visible-light-mediated [3+2] cycloaddition reaction.
Materials:
-
2-hydroxy-1,4-naphthoquinone
-
A suitable alkyne (e.g., phenylacetylene for a 2-phenyl derivative)
-
Acetonitrile (MeCN)
-
Hexane
-
Ethyl acetate (EA)
-
Silica gel for column chromatography
Procedure:
-
In a 25 mL tube, dissolve 2-hydroxy-1,4-naphthoquinone (1.0 mmol) and the alkyne (1.0 mmol) in 20 mL of acetonitrile.
-
Irradiate the reaction mixture with visible blue LEDs (460 nm) for 6 hours at ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent in vacuo.
-
Purify the residue by medium-pressure column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 10% EA in hexane).
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Nitration of Naphtho[2,3-b]benzofuran-6,11-dione
This is a general protocol for electrophilic aromatic nitration.
Materials:
-
Naphtho[2,3-b]benzofuran-6,11-dione
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Cool a solution of naphtho[2,3-b]benzofuran-6,11-dione (1.0 mmol) in dichloromethane to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture with vigorous stirring.
-
Maintain the temperature at 0 °C and stir for 1-2 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by pouring it into a beaker of ice-cold water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Due to the increased polarity of the nitro-product, a more polar eluent system (e.g., a higher percentage of ethyl acetate in hexane) will likely be required compared to the starting material.
Data Presentation
The following table provides a hypothetical summary of how quantitative data for the nitration reaction could be presented.
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HNO₃/H₂SO₄ | DCM | 0 | 2 | 65 |
| 2 | HNO₃/H₂SO₄ | Acetic Anhydride | 0 to RT | 3 | 58 |
| 3 | NO₂BF₄ | Acetonitrile | 0 | 1.5 | 72 |
| 4 | HNO₃ | Acetic Acid | RT | 5 | 45 |
Troubleshooting Guide & FAQs
Here are some common issues and their potential solutions in a question-and-answer format.
Q1: My nitration reaction is resulting in a very low yield. What could be the problem?
A1: Several factors could contribute to a low yield:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low. Try extending the reaction time and gradually increasing the temperature while carefully monitoring for side product formation.
-
Decomposition of starting material or product: The strongly acidic conditions of nitration can sometimes lead to the degradation of sensitive substrates. Ensure that the temperature is strictly controlled, especially during the addition of the nitrating mixture.
-
Poor solubility of the starting material: If the naphtho[2,3-b]benzofuran-6,11-dione is not fully dissolved, the reaction will be slow and incomplete. Consider using a co-solvent to improve solubility.
-
Issues with the nitrating agent: The nitric acid may not be fuming, or the nitrating mixture may not have been prepared correctly. Use fresh, high-quality reagents.
Q2: I am observing multiple spots on my TLC plate after the nitration reaction. What are these side products and how can I avoid them?
A2: The formation of multiple products is a common issue in nitration reactions.
-
Isomers: You are likely forming different regioisomers of the nitrated product. The position of the nitro group is directed by the existing substituents on the aromatic rings. To improve regioselectivity, you could try using a milder nitrating agent or changing the solvent to influence the reaction pathway. For benzofuran systems, electrophilic attack can occur at different positions, and the dione functionality will also influence the electron density of the aromatic system.[1]
-
Over-nitration: The formation of di- or tri-nitrated products can occur if the reaction conditions are too harsh (e.g., high temperature, long reaction time, or excess nitrating agent). Use a stoichiometric amount of the nitrating agent and maintain a low temperature.
-
Oxidation or degradation products: The quinone moiety and the furan ring can be sensitive to strong oxidizing acids. Ensure slow and controlled addition of the nitrating mixture at low temperatures.
Q3: The purification of my 2-nitronaphtho[2,3-b]benzofuran-6,11-dione derivative by column chromatography is proving difficult. The product is streaking and not separating well.
A3: The nitro group significantly increases the polarity of the molecule, which can lead to strong interactions with the silica gel stationary phase.
-
Eluent polarity: You may need to use a more polar eluent system. A gradient elution from a less polar to a more polar solvent mixture can be effective. For highly polar compounds, adding a small amount of a very polar solvent like methanol to your ethyl acetate/hexane mixture might be necessary.
-
Tailing/Streaking: This is common for polar compounds on silica gel. You can try adding a small amount of acetic acid or triethylamine to the eluent to suppress ionization and improve the peak shape, depending on the nature of your compound.
-
Alternative stationary phases: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or reverse-phase silica gel (C18). For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an option.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Q4: How can I control the regioselectivity of the nitration to favor the 2-nitro isomer?
A4: Controlling regioselectivity in electrophilic aromatic substitution is a key challenge.
-
Directing groups: The existing substituents on the benzofuran and naphthoquinone rings will direct the position of the incoming nitro group. The furan oxygen's lone pair will activate the furan ring towards electrophilic attack, often at the 2-position.[1] However, the electron-withdrawing nature of the dione system will deactivate the naphthalene ring.
-
Steric hindrance: Bulky substituents on the starting material may block certain positions, favoring substitution at less sterically hindered sites.
-
Reaction conditions: The choice of nitrating agent and solvent can influence the regioselectivity. Milder nitrating agents may exhibit higher selectivity.
-
Theoretical calculations: Computational chemistry can be used to predict the most likely sites of electrophilic attack by calculating the electron density at different positions on the aromatic rings.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 2-nitronaphtho[2,3-b]benzofuran-6,11-dione.
Troubleshooting Logic
Caption: Logical flowchart for troubleshooting synthesis problems.
References
Technical Support Center: Ensuring Consistency in MIC Assays
Disclaimer: The information provided in this guide is intended for a general audience of researchers, scientists, and drug development professionals. The compound "BNF15" has not been identified as a standard antimicrobial agent in publicly available scientific literature. The guidance below is based on best practices for reducing variability in Minimum Inhibitory Concentration (MIC) testing for antimicrobial compounds in general. Researchers working with a specific proprietary compound, which may be internally designated as BNF15, should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable level of variability in MIC results?
A1: While some level of biological and technical variability is inherent in MIC testing, a common benchmark for reproducibility is achieving results within a ±1 two-fold dilution of the modal MIC value for at least 95% of replicate tests.[1] Significant deviations from this range warrant a thorough investigation of your experimental protocol.
Q2: How often should I run quality control (QC) strains?
A2: Quality control strains with known MIC values (e.g., from ATCC) should be included with every batch of MIC assays. This helps to ensure that the media, reagents, and your technique are performing as expected. Consistent and within-range QC results are the first step in troubleshooting variability with your experimental compound.
Q3: Can the solvent used to dissolve BNF15 affect the MIC results?
A3: Absolutely. The solvent used to dissolve your test compound should be inert and not possess any antimicrobial properties at the concentrations present in the assay. It is crucial to run a solvent control (wells containing only the solvent at the highest concentration used in the assay) to confirm it does not inhibit microbial growth. If the compound is not fully solubilized, this can also be a major source of error.
Q4: My MIC values for BNF15 are consistently different between experiments performed on different days. What could be the cause?
A4: Inter-assay variability can be caused by several factors. Key areas to investigate include:
-
Inoculum Preparation: Inconsistencies in achieving the target inoculum density.
-
Media and Reagents: Using different batches of media or reagents.
-
Incubation Conditions: Fluctuations in incubator temperature or CO2 levels (if applicable).
-
Compound Stability: Degradation of the BNF15 stock solution over time.
Troubleshooting Guide: Reducing Variability in BNF15 MIC Results
This guide provides a systematic approach to identifying and mitigating common sources of variability in your MIC assays.
Issue 1: Inconsistent Inoculum Density
The number of bacteria used in an MIC assay is a critical parameter. Too high an inoculum can lead to falsely elevated MICs (resistance), while too low an inoculum can result in falsely low MICs (susceptibility).[2][3]
Troubleshooting Steps:
-
Standardize Colony Selection: Always pick well-isolated colonies of the same morphology from a fresh (18-24 hour) agar plate.
-
Verify McFarland Standards: Regularly calibrate your spectrophotometer or use a fresh, commercially prepared 0.5 McFarland standard for visual comparison. Ensure the bacterial suspension is homogenous and free of clumps.
-
Perform Colony Counts: Periodically, perform serial dilutions and plate your standardized inoculum to confirm that your 0.5 McFarland standard consistently yields the target colony-forming units (CFU/mL), which is typically 5 x 10^5 CFU/mL for broth microdilution.[4]
-
Automate Inoculum Preparation: If available, use automated systems for inoculum standardization to minimize operator-dependent variability.[3]
Issue 2: Media and Reagent Inconsistency
The composition of your growth medium can significantly impact bacterial growth and the activity of your test compound.
Troubleshooting Steps:
-
Use a Single Lot: Whenever possible, use the same lot of Mueller-Hinton Broth (MHB) or other media for a set of related experiments.
-
Prepare Media Consistently: Adhere strictly to the manufacturer's instructions for media preparation. Pay close attention to the final pH of the medium.
-
Cation Concentration: For certain antibiotic classes, the concentration of divalent cations (e.g., Ca2+ and Mg2+) is critical. If you are preparing your own media, ensure these are at the recommended concentrations.
-
Proper Storage: Store prepared media and stock solutions at the recommended temperatures and for no longer than the validated shelf life.
Issue 3: Assay Conditions and Plate Reading
Minor variations in incubation and how results are read can introduce significant variability.
Troubleshooting Steps:
-
Consistent Incubation: Ensure your incubator maintains a stable temperature and, if required, CO2 concentration.[5] Use a calibrated thermometer to verify the incubator's display. Standard incubation time is typically 16-20 hours for most bacteria.
-
Control for Evaporation: Use plate lids or seals to minimize evaporation from the wells, especially those on the outer edges of the plate, as this can concentrate the compound and affect results.
-
Objective Plate Reading: Use a microplate reader to measure optical density (OD) for a more objective determination of growth inhibition compared to visual inspection. Establish a clear cutoff for what constitutes "inhibition" (e.g., ≥90% reduction in OD compared to the growth control).
-
Standardize Reading Time: Read all plates at the same time point in the incubation period.
Issue 4: Compound-Specific Issues
The physicochemical properties of BNF15 itself can be a source of variability.
Troubleshooting Steps:
-
Assess Solubility: Ensure BNF15 is fully dissolved in the stock solvent and does not precipitate when diluted in the assay medium. Poor solubility is a common cause of inconsistent results.
-
Evaluate Stability: Determine the stability of your BNF15 stock solution at its storage temperature and in the assay medium under incubation conditions. The compound may degrade over the course of the experiment.
-
Check for Binding: Some compounds can bind to the plastic of the microtiter plates, reducing the effective concentration in the well. Consider using low-binding plates if this is suspected.
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is a standardized method for determining the MIC of an antimicrobial agent.
-
Preparation of BNF15 Dilutions:
-
Prepare a stock solution of BNF15 in an appropriate solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the BNF15 stock solution in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the BNF15 dilutions. This will bring the total volume in each well to 100 µL.
-
Include a growth control (bacteria in broth without BNF15) and a sterility control (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, determine the MIC by identifying the lowest concentration of BNF15 that completely inhibits visible growth of the organism. This can be done visually or with a plate reader.
-
Data Presentation
Table 1: Example of Variable BNF15 MIC Data (µg/mL)
| Replicate | Experiment 1 | Experiment 2 | Experiment 3 |
| 1 | 8 | 16 | 8 |
| 2 | 16 | 32 | 16 |
| 3 | 8 | 16 | 8 |
| Mode | 8 | 16 | 8 |
Table 2: Key Experimental Parameters and Recommended Tolerances
| Parameter | Recommended Value/Tolerance | Potential Impact of Deviation |
| Inoculum Density | 5 x 10^5 CFU/mL (± 0.3 log10) | High inoculum can increase MIC; low inoculum can decrease MIC. |
| Incubation Time | 16-20 hours | Shorter times may miss slow-growing resistant subpopulations; longer times may show regrowth. |
| Incubation Temp. | 35 ± 2°C | Suboptimal temperatures can affect growth rate and compound activity. |
| Media pH | 7.2 - 7.4 for CAMHB | pH can affect the stability and activity of the antimicrobial agent. |
Visualizations
Experimental Workflow for MIC Determination
Caption: Standard workflow for a broth microdilution MIC assay.
Troubleshooting Logic for MIC Variability
Caption: A decision tree for troubleshooting MIC result variability.
References
- 1. Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Challenges in Microfluidic and Point-of-Care Phenotypic Antimicrobial Resistance Tests [frontiersin.org]
- 3. Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic DBNDD1-GDF15 signaling activates the NF-κB pathway to promote colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug Combination Assays with BNF15
Welcome to the technical support center for optimizing drug combination assays using BNF15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving BNF15. It is highly likely that "BNF15" refers to Bone Morphogenetic Protein 15 (BMP15), a member of the Transforming Growth Factor-beta (TGF-β) superfamily.[1][2][3] This guide will proceed with the assumption that BNF15 is BMP15.
BMPs are known to play a dual role in cancer, acting as both tumor suppressors and promoters depending on the context.[2][3] Aberrant BMP signaling has been implicated in cancer progression and resistance to chemotherapy, making it a person of interest in drug combination studies.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is BNF15 and why is it relevant for drug combination assays?
A1: BNF15 is understood to be Bone Morphogenetic Protein 15 (BMP15), a growth factor involved in cell proliferation, differentiation, and apoptosis.[2][3] Its relevance in drug combination assays stems from its role in modulating cancer cell signaling pathways and its potential to contribute to drug resistance.[3][4] By understanding and targeting the BMP15 signaling pathway, it may be possible to enhance the efficacy of existing anticancer drugs and overcome resistance mechanisms.
Q2: How does BMP15 signaling work?
A2: BMP15 signals through both canonical SMAD-dependent and non-canonical SMAD-independent pathways.[6] In the canonical pathway, BMP15 binds to type I and type II serine/threonine kinase receptors, leading to the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression.[3][7] Non-canonical pathways can include the activation of MAPK, PI3K/AKT, and other signaling cascades.[6][8]
Q3: What is the synergistic relationship between BMP15 and GDF9?
A3: BMP15 and Growth Differentiation Factor 9 (GDF9) are closely related proteins that can form heterodimers and exhibit synergistic effects on cell signaling.[9][10][11][12] This synergy is often observed in the regulation of granulosa cell function but may also be relevant in cancer cells, where they can co-regulate processes like proliferation and differentiation.[12][13] The synergistic signaling is mediated through both SMAD and ERK1/2 pathways.[9][14]
Q4: How can I measure BMP15 levels in my samples?
A4: BMP15 levels can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[7][15][16] Several commercial ELISA kits are available for the detection of human BMP15 in various sample types, including cell culture supernatants, serum, and plasma.[15][16]
Q5: What are the common methods for analyzing drug combination data?
A5: The two most widely used models for analyzing drug synergy are the Chou-Talalay Combination Index (CI) method and the Bliss Independence model.[17][18][19][20][21] The Chou-Talalay method provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[22][23] The Bliss Independence model is suitable when drugs have different mechanisms of action and calculates the expected combined effect based on the assumption of independent action.[17][19][21]
Troubleshooting Guides
BMP15 ELISA Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal | Inactive recombinant BMP15 standard. | Ensure proper storage and handling of the standard. Avoid repeated freeze-thaw cycles.[15] |
| Insufficient incubation time or incorrect temperature. | Follow the protocol's specified incubation times and temperatures precisely.[24] | |
| Problems with antibody or conjugate preparation. | Ensure all reagents are brought to room temperature before use and are properly reconstituted and diluted.[25] | |
| High background | Insufficient washing. | Increase the number of wash steps or the soaking time during washes.[25] |
| Contaminated reagents. | Use fresh, sterile reagents. Check for contamination in the wash buffer. | |
| High sample concentration. | Dilute the sample to fall within the linear range of the assay. | |
| High variability between replicate wells | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. Prepare a master mix for reagents where possible.[24] |
| Air bubbles in wells. | Be careful to avoid introducing air bubbles when adding reagents.[24] | |
| Edge effects on the plate. | Avoid using the outermost wells of the plate if edge effects are suspected. Ensure even temperature distribution during incubation. |
Drug Combination Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent dose-response curves | Cell seeding density variability. | Ensure a uniform single-cell suspension and consistent cell number per well. |
| Drug dilution errors. | Prepare fresh drug dilutions for each experiment and verify concentrations. | |
| Assay window is too short or too long. | Optimize the assay duration to capture the desired biological effect (e.g., proliferation, apoptosis). | |
| Difficulty interpreting synergy data | Inappropriate synergy model. | Choose a synergy model based on the drugs' mechanisms of action. Use the Bliss Independence model for drugs with different targets and the Loewe Additivity model for drugs with similar targets.[19][21] |
| Data analysis errors. | Utilize software designed for synergy analysis (e.g., CompuSyn for Chou-Talalay).[22] Double-check data entry and calculations. | |
| Experimental noise. | Increase the number of replicates and include appropriate controls (vehicle, single agents). | |
| Unexpected antagonism | Negative feedback loop activation. | The drug combination may be activating a compensatory signaling pathway. Investigate downstream signaling events. |
| Off-target effects of the drugs. | Validate the specificity of the inhibitors used. |
Data Presentation
Table 1: Hypothetical Drug Combination Data for Synergy Analysis
This table presents example data from a drug combination experiment targeting a cancer cell line with high endogenous BMP15 expression. Drug A is a standard chemotherapeutic agent, and Drug B is a novel inhibitor of the BMP15 signaling pathway. Cell viability is measured after 72 hours of treatment.
| Drug A (nM) | Drug B (nM) | Fraction Affected (Fa) |
| 10 | 0 | 0.25 |
| 20 | 0 | 0.45 |
| 40 | 0 | 0.60 |
| 0 | 50 | 0.15 |
| 0 | 100 | 0.30 |
| 0 | 200 | 0.50 |
| 10 | 50 | 0.55 |
| 20 | 100 | 0.80 |
| 40 | 200 | 0.95 |
Data is hypothetical and for illustrative purposes only.
Table 2: Synergy Analysis Results (Chou-Talalay Method)
| Drug Combination | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| Drug A (10nM) + Drug B (50nM) | 0.55 | 0.85 | Synergy |
| Drug A (20nM) + Drug B (100nM) | 0.80 | 0.65 | Strong Synergy |
| Drug A (40nM) + Drug B (200nM) | 0.95 | 0.50 | Very Strong Synergy |
CI values are calculated based on the hypothetical data in Table 1. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[23]
Experimental Protocols
Protocol 1: BMP15 ELISA Assay
This protocol is a general guideline for a sandwich ELISA to quantify BMP15 in cell culture supernatants.
Materials:
-
BMP15 ELISA Kit (containing pre-coated 96-well plate, detection antibody, HRP-conjugate, standards, buffers, and substrate)[15][16]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Deionized water
-
Wash bottle or automated plate washer
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[25]
-
Standard and Sample Addition: Add 100 µL of each standard, control, and sample to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature).
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as specified (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
HRP-Conjugate Addition: Add 100 µL of the streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate as specified (e.g., 45 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for the recommended time (e.g., 30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of BMP15 in the samples.
Protocol 2: Drug Combination Assay Workflow
This protocol outlines a general workflow for assessing the synergistic effects of two drugs on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Drugs A and B
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for each drug (Drug A and Drug B) and for the combination of both drugs at a constant ratio.
-
Drug Treatment: Remove the old medium and add fresh medium containing the drugs at various concentrations to the designated wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Read Plate: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the fraction of affected cells (Fa) for each concentration.
-
Use a synergy analysis model (e.g., Chou-Talalay CI method or Bliss Independence model) to determine if the drug combination is synergistic, additive, or antagonistic.[18][19]
-
Mandatory Visualizations
Caption: Canonical and non-canonical BMP15 signaling pathways.
Caption: Experimental workflow for a drug combination assay.
References
- 1. BMP signaling in cancer stemness and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bone Morphogenetic Protein Signaling in Cancer; Some Topics in the Recent 10 Years [frontiersin.org]
- 3. The Dual Role of Bone Morphogenetic Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone morphogenetic proteins, activins, and growth and differentiation factors in tumor immunology and immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. mybiosource.com [mybiosource.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Signalling pathways mediating specific synergistic interactions between GDF9 and BMP15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signalling pathways mediating specific synergistic interactions between GDF9 and BMP15 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic roles of bone morphogenetic protein 15 and growth differentiation factor 9 in ovarian function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel bone morphogenetic protein 15 (BMP15) gene variants implicated in premature ovarian insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. raybiotech.com [raybiotech.com]
- 16. Human BMP-15(Bone morphogenetic protein 15) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. A New Bliss Independence Model to Analyze Drug Combination Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 22. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. docs.abcam.com [docs.abcam.com]
- 25. anshlabs.com [anshlabs.com]
"Troubleshooting inconsistent results in BNF15 time-kill curve assays"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in time-kill curve assays involving developmental compounds like BNF15.
Troubleshooting Guide: Inconsistent Results
This section addresses common problems observed during time-kill curve experiments.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| TK-001 | High variability between replicates | - Inconsistent inoculum preparation- Pipetting errors- Contamination- Inadequate mixing of cultures | - Standardize inoculum density using spectrophotometry (OD600).- Use calibrated pipettes and proper technique.- Employ sterile techniques throughout the protocol.- Ensure thorough vortexing before sampling. |
| TK-002 | No bacterial killing observed | - BNF15 concentration is too low- Bacterial resistance to BNF15- Inactive BNF15 compound- Incorrect experimental setup | - Perform a dose-response experiment to determine the optimal concentration.[1]- Verify the susceptibility of the bacterial strain.- Check the storage and handling of the BNF15 stock solution.- Review and confirm all steps of the experimental protocol. |
| TK-003 | Unexpected bacterial regrowth at later time points | - Compound degradation or instability- Selection for resistant subpopulations- Compound has a bacteriostatic, not bactericidal, effect | - Assess the stability of BNF15 in the assay medium over the experiment's duration.[2]- Plate late-stage cultures on agar with and without BNF15 to check for resistance.- A bacteriostatic effect will inhibit growth but not kill the bacteria, allowing for recovery.[3][4] |
| TK-004 | Killing effect is too rapid to measure | - BNF15 concentration is too high- Sampling time points are too far apart | - Use a lower concentration of BNF15.- Increase sampling frequency at earlier time points (e.g., 0, 15, 30, 60 minutes).[5] |
Frequently Asked Questions (FAQs)
Experimental Setup & Protocol
Q1: What is the standard protocol for a time-kill curve assay?
A time-kill curve assay measures the rate of bacterial killing by an antimicrobial agent over time. A standard protocol involves:
-
Inoculum Preparation: A bacterial colony is grown overnight, then subcultured to reach the mid-logarithmic growth phase.[5] The culture is then diluted to a standardized starting concentration (e.g., 1–5 × 10^5 CFU/mL).
-
Exposure: The standardized bacterial culture is mixed with various concentrations of the antimicrobial agent (e.g., BNF15). Controls with no antimicrobial agent are also included.[1][3]
-
Incubation: The mixtures are incubated under appropriate conditions (e.g., 37°C with shaking).[5]
-
Sampling: Aliquots are taken at specific time points (e.g., 0, 0.5, 1, 3, 5, and 24 hours).[5]
-
Quantification: Serial dilutions of each aliquot are plated on agar. After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria at each time point.[6]
Q2: How do I choose the right concentrations for BNF15?
The concentrations should be based on the Minimum Inhibitory Concentration (MIC) of the compound. It is common to test concentrations at, above, and below the MIC, such as 0.25x, 0.5x, 1x, 2x, and 4x MIC.[7]
Q3: What are the critical controls to include in my assay?
You should always include the following controls:
-
Growth Control: Bacteria in media without any antimicrobial agent.
-
Vehicle Control: Bacteria in media with the solvent used to dissolve BNF15 (if applicable).[3]
-
Media Sterility Control: Media without bacteria to check for contamination.
Data Interpretation
Q4: How do I plot a time-kill curve?
The data is plotted with the time (in hours) on the x-axis and the log10 CFU/mL on the y-axis.[4][6]
Q5: What is the difference between a bactericidal and a bacteriostatic effect?
-
Bactericidal: A compound is considered bactericidal if it causes a ≥ 3-log10 (or 99.9%) reduction in CFU/mL compared to the initial inoculum.[3][5]
-
Bacteriostatic: A compound is bacteriostatic if it inhibits bacterial growth but does not cause a significant reduction in the number of viable bacteria.[3][4]
Q6: What could cause a "paradoxical effect" or "Eagle effect" in my results?
This is when a higher concentration of an antimicrobial agent results in less bacterial killing than a lower concentration. This can be due to various factors, including the mechanism of action of the drug. If you observe this, it is a valid result that requires further investigation into the compound's properties.
Experimental Workflow and Signaling Pathway Diagrams
To aid in visualizing the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for a standard time-kill curve assay.
Caption: Hypothetical signaling pathway for BNF15's mechanism of action.
References
Technical Support Center: Synthesis of Antitubercular Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of antitubercular agent synthesis. Due to the generic nature of "Antitubercular agent-15," this guide addresses challenges related to two potential compounds referred to by similar names in the literature: BNF15 , a benzonaphthofuran derivative, and a 2,5-dimethylpyrrole derivative (compound 5n) . The principles and troubleshooting steps outlined here are broadly applicable to complex organic syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of antitubercular agents.
Q1: My reaction yield is consistently low. What are the initial checks I should perform?
A1: Low yields can stem from various factors. A systematic approach to troubleshooting is crucial.
-
Reagent Quality: Verify the purity and integrity of your starting materials and reagents. Impurities can interfere with the reaction. For moisture-sensitive reactions, ensure anhydrous solvents and reagents are used.
-
Reaction Setup: Check for leaks in your reaction apparatus, especially if working under an inert atmosphere. Ensure efficient stirring to allow for proper mixing of reagents.
-
Temperature Control: Verify the accuracy of your thermometer and the stability of your heating or cooling bath. Temperature fluctuations can significantly impact reaction outcomes.
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products.
Q2: I am observing the formation of significant impurities in my reaction mixture. How can I minimize them?
A2: Impurity formation is a common challenge. Consider the following strategies:
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Running the reaction for too long or at too high a temperature can lead to the decomposition of products or the formation of side products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Order of Reagent Addition: The sequence in which reagents are added can be critical. For instance, in multi-step one-pot reactions, ensure the previous step is complete before adding the next reagent.
-
Use of Protective Groups: If your molecule has multiple reactive sites, consider using protecting groups to selectively block certain functional groups and prevent unwanted side reactions.
-
Choice of Catalyst and Solvent: The catalyst and solvent can influence the reaction pathway. Experiment with different catalysts and solvents to find conditions that favor the desired product.
Q3: The purification of my final compound is proving difficult. What techniques can I try?
A3: Purification can be challenging, especially with complex mixtures.
-
Column Chromatography Optimization: If using column chromatography, experiment with different solvent systems (eluents) to improve the separation of your compound from impurities. You can also try different stationary phases (e.g., silica gel, alumina).
-
Recrystallization: If your compound is a solid, recrystallization is a powerful purification technique. The choice of solvent is critical for successful recrystallization.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity compounds, although it is more costly and time-consuming for large quantities.
-
Acid-Base Extraction: If your compound and impurities have different acidic or basic properties, an acid-base extraction can be an effective purification step.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the yield of synthetic steps analogous to those in the synthesis of various antitubercular agents.
Table 1: Effect of Solvent and Base on Yield
| Reaction Type | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Methylation of Nitroindazole | Acetone | Cs2CO3 | Reflux | High | [1] |
| Methylation of Nitroindazole | DMF | K2CO3 | Reflux | Moderate | [1] |
| N-alkylation | THF | NaH | 0 - RT | 86 | [2] |
| N-alkylation | DCM | Et3N | RT | 72 | [2] |
Table 2: Comparison of Reducing Agents for Amide Reduction
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aminoamide Precursor | LiAlH4 | THF | Reflux | 16 | 50 | [2] |
| Aminoamide Precursor | Me3SiCl/LiAlH4 | DCM | 0 - 5 | 2.5 | 31-38 | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the synthesis of antitubercular agents, based on published procedures for similar compounds.
Protocol 1: General Procedure for N-Alkylation (inspired by SQ109 synthesis) [2]
-
To a stirred solution of the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF), add the bromoacetamide derivative (1.1 eq) dropwise at room temperature under an argon atmosphere.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Amide Reduction (inspired by SQ109 synthesis) [2]
-
To a stirred solution of the aminoamide precursor (1.0 eq) in anhydrous dichloromethane (DCM) at 0-5 °C under an argon atmosphere, add trimethylchlorosilane (Me3SiCl) (1.5 eq) dropwise.
-
After 15 minutes, add lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 2.5 hours.
-
Quench the reaction by the slow addition of 10% aqueous NaOH at 0 °C.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate a general synthetic workflow and a logical troubleshooting process.
Caption: A generalized workflow for a multi-step organic synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
Validation & Comparative
A Comparative Analysis of BNF15 Against Standard Tuberculosis Therapies: Isoniazid and Rifampicin
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics with potent activity against resistant strains of Mycobacterium tuberculosis. This guide provides a comparative overview of the efficacy of a promising new compound, BNF15, against the cornerstone first-line anti-tubercular agents, isoniazid and rifampicin. The data presented is compiled from preclinical studies to offer an objective assessment for the research and drug development community.
Executive Summary
BNF15, a 2-nitronaphtho[2,3-b]benzofuran-6,11-dione derivative, has demonstrated significant in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. Notably, it exhibits a prolonged post-antibiotic effect (PAE) superior to that of isoniazid and shows synergistic or additive effects when combined with rifampicin and isoniazid, respectively. While the precise molecular target of BNF15 is yet to be fully elucidated, its efficacy profile suggests it as a promising candidate for further investigation in the fight against tuberculosis.
Efficacy Data: BNF15 vs. Isoniazid and Rifampicin
The following tables summarize the in vitro efficacy of BNF15 in comparison to isoniazid and rifampicin against various strains of M. tuberculosis.
Table 1: Minimum Inhibitory Concentration (MIC) Against Drug-Sensitive M. tuberculosis
| Compound | M. tuberculosis H37Rv MIC (μg/mL) |
| BNF15 | 0.02–0.78[1] |
| Isoniazid | 0.015–0.06 |
| Rifampicin | 0.06–0.25 |
Table 2: Minimum Inhibitory Concentration (MIC) Against Drug-Resistant M. tuberculosis
| Compound | Extensively Drug-Resistant (XDR) M. tuberculosis MIC (μg/mL) |
| BNF15 | 0.02–0.78[1] |
| Isoniazid | >64 |
| Rifampicin | >128 |
Table 3: Interaction with First-Line Anti-Tubercular Drugs Against M. tuberculosis H37Rv
| Drug Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| BNF15 + Rifampicin | 0.5 - 0.75 | Partial Synergy[1] |
| BNF15 + Isoniazid | 0.75 - 1.0 | Additive Effect[1] |
Table 4: Post-Antibiotic Effect (PAE)
| Compound | Post-Antibiotic Effect |
| BNF15 | Prolonged and superior to isoniazid, streptomycin, and ethambutol[1] |
| Isoniazid | No apparent PAE[2] |
| Rifampicin | Extended and consistent PAE[2] |
Mechanisms of Action
Isoniazid: A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[3] The activated form covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[3]
Rifampicin: This bactericidal antibiotic functions by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase.[4] This interaction physically obstructs the path of the elongating RNA transcript, thereby inhibiting RNA synthesis.[4]
BNF15: The precise molecular target and mechanism of action for BNF15 have not yet been experimentally validated. As a benzonaphthofuran derivative, in silico studies on similar compounds suggest a potential interaction with the nitrate/nitrite response transcriptional regulatory protein, NarL, which is involved in the anaerobic respiration of M. tuberculosis.[2] However, further experimental studies are required to confirm this.
Visualizing the Mechanisms and Workflows
Due to the lack of experimentally validated data on the specific molecular target and signaling pathway of BNF15, a diagrammatic representation of its mechanism of action cannot be accurately generated at this time. However, the established mechanisms for isoniazid and rifampicin, along with a typical experimental workflow for evaluating new anti-tubercular compounds, are illustrated below.
Figure 1. Mechanism of Action of Isoniazid.
References
- 1. Synthesis and activity of BNF15 against drug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuberculosis Drugs and Mechanisms of Action | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 4. In silico antitubercular activity analysis of benzofuran and naphthofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Efficacy of BNF15 with Rifampicin in Combating Mycobacterium tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that can enhance the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic effects of BNF15, a novel benzonaphthofurandione derivative, with the first-line anti-tuberculosis drug rifampicin against both drug-sensitive and drug-resistant Mtb strains.
A significant finding is that BNF15 exhibits a partial synergistic effect when combined with rifampicin against both the standard H37Rv strain and extensively drug-resistant (XDR) Mtb.[1][2] This suggests that BNF15 could potentially be used to lower the required dosage of rifampicin, thereby reducing the risk of dose-dependent toxicity and combating the development of resistance.
Quantitative Analysis of Synergism
The synergistic interaction between BNF15 and rifampicin was evaluated using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is a measure of the combined antimicrobial activity of two drugs. An FIC index of ≤ 0.5 is considered synergistic, > 0.5 to < 1 is partial synergy, 1 is additive, and > 1 is antagonistic.
| M. tuberculosis Strain | Drug Combination | FIC Index | Interpretation |
| H37Rv (Drug-Sensitive) | BNF15 + Rifampicin | > 0.5 to < 1 | Partial Synergy[1][2] |
| XDR M. tuberculosis | BNF15 + Rifampicin | > 0.5 to < 1 | Partial Synergy[1][2] |
In addition to the synergistic interaction, BNF15 itself demonstrates potent activity against a range of Mtb strains, including drug-susceptible, single-drug-resistant, multidrug-resistant (MDR), and XDR strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.02 to 0.78 µg/ml.[1][3][4]
Intracellular Efficacy
M. tuberculosis is an intracellular pathogen, making the ability of a drug to penetrate and kill bacteria within host cells crucial for therapeutic success. BNF15 has been shown to be effective at killing intracellular Mtb in a dose-dependent manner.
| M. tuberculosis Strain | Compound | Concentration (µg/ml) | Bacterial Killing (%) |
| H37Rv | BNF15 | 0.78 | ~92%[1] |
| H37Rv | BNF15 | 1.56 | ~96%[1] |
| H37Rv | BNF15 | 3.12 | ~99%[1] |
| XDR M. tuberculosis | BNF15 | 0.78 | ~74%[1] |
| XDR M. tuberculosis | BNF15 | 1.56 | ~90%[1] |
| XDR M. tuberculosis | BNF15 | 3.12 | ~97%[1] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The synergistic effect of BNF15 and rifampicin was determined using the checkerboard broth microdilution method.
-
Preparation of Drug Solutions: Stock solutions of BNF15 and rifampicin were prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of each drug were prepared in a 96-well microtiter plate. BNF15 was diluted horizontally, and rifampicin was diluted vertically.
-
Bacterial Inoculum: A mid-log phase culture of M. tuberculosis (H37Rv or XDR strain) was diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/ml in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculation: 100 µl of the bacterial inoculum was added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: The plates were incubated at 37°C for 7-10 days.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that inhibited visible bacterial growth.
-
FIC Index Calculation: The FIC index was calculated for each combination using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Caption: Workflow for the checkerboard synergy assay.
Intracellular Killing Assay
The ability of BNF15 to kill M. tuberculosis within macrophages was assessed as follows:
-
Macrophage Culture: Murine macrophage cell line J774A.1 was cultured in DMEM supplemented with 10% fetal bovine serum.
-
Infection: Macrophages were infected with M. tuberculosis at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Drug Treatment: Extracellular bacteria were removed by washing, and the infected cells were treated with different concentrations of BNF15 for 48 hours.
-
Cell Lysis: Macrophages were lysed with 0.1% saponin to release intracellular bacteria.
-
CFU Enumeration: The cell lysates were serially diluted and plated on Middlebrook 7H10 agar plates.
-
Incubation and Counting: Plates were incubated at 37°C for 3-4 weeks, and the number of CFUs was counted.
Proposed Mechanism of Synergy
While the precise mechanism of the synergistic interaction between BNF15 and rifampicin has not been fully elucidated, it is hypothesized that the two compounds may act on different cellular targets or pathways, leading to enhanced bactericidal activity. Rifampicin inhibits bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription.[5] The mechanism of action of BNF15 is still under investigation, but as a quinone analog, it may interfere with cellular respiration or generate reactive oxygen species.[1]
References
Comparison of Post-Antibiotic Effects: Antitubercular Agent-15 vs. Ethambutol
Guide for Researchers and Drug Development Professionals
The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after limited exposure to an antimicrobial agent. A prolonged PAE can have significant clinical implications, potentially allowing for less frequent dosing intervals, which can improve patient adherence and reduce drug toxicity—a key consideration in the lengthy treatment regimens for tuberculosis (TB).
This guide provides a comparative analysis of the post-antibiotic effect of Ethambutol, a first-line antitubercular drug, and "Antitubercular Agent-15," a representative hypothetical agent from the novel diarylquinoline class. For the purposes of this guide, Agent-15 is modeled on bedaquiline, a potent inhibitor of mycobacterial ATP synthase.[1][2][3][4]
Comparative Data Summary
The following table summarizes the key characteristics and post-antibiotic effects of Ethambutol and the hypothetical Agent-15.
| Feature | This compound (Hypothetical Diarylquinoline) | Ethambutol |
| Target/Mechanism of Action | Inhibits the c-subunit of the F1F0-ATP synthase proton pump, disrupting cellular energy production.[5][6] | Inhibits arabinosyl transferases (EmbA, EmbB, EmbC), disrupting the synthesis of the mycobacterial cell wall.[7][8][9] |
| Bactericidal/Bacteriostatic | Bactericidal against both replicating and dormant bacilli.[5][10] | Primarily bacteriostatic against actively growing mycobacteria.[9][11] |
| Post-Antibiotic Effect (PAE) | Pronounced and Extended. While specific hourly data is limited, studies show a delayed onset of bactericidal activity, which is indicative of a significant PAE.[12] | Short and Minimal. Studies report a PAE of approximately 1.8 to 2.4 hours .[13][14] |
Mechanism of Action Overview
The fundamental difference in the PAE between these two agents can be attributed to their distinct mechanisms of action.
-
This compound (Diarylquinoline-like): This agent targets the core of the bacterium's energy production machinery, the ATP synthase.[2][15] By inhibiting this enzyme, it effectively shuts down the energy supply required for all vital cellular processes, leading to cell death.[2][5] This disruption has lasting consequences even after the drug is removed, contributing to a prolonged PAE.
-
Ethambutol: This drug acts on the cell periphery by inhibiting arabinosyl transferases, which are essential for building the arabinogalactan layer of the mycobacterial cell wall.[8][9][] This action is primarily effective against actively dividing bacteria.[8] Once the drug concentration falls, bacteria with intact cell walls can resume replication relatively quickly, resulting in a very short PAE.[13]
Caption: Distinct cellular targets of Agent-15 and Ethambutol.
Experimental Protocol: PAE Determination in M. tuberculosis
The following protocol outlines a standard method for determining the in vitro PAE of an antitubercular agent using a radiometric culture system or viable colony counts.
1. Preparation of Bacterial Inoculum:
-
Culture Mycobacterium tuberculosis (e.g., H37Rv ATCC 27294) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 1.0), which corresponds to approximately 1-2 x 10⁷ CFU/mL.
2. Drug Exposure:
-
Add the test antibiotic (e.g., Ethambutol or Agent-15) to the bacterial culture at a clinically relevant concentration (e.g., 4x MIC or achievable peak serum concentration).
-
Simultaneously, prepare a drug-free control culture by adding sterile water or vehicle instead of the antibiotic.
-
Incubate both the test and control cultures for a defined period, typically 2 hours, at 37°C.[13]
3. Drug Removal:
-
After the 2-hour exposure, remove the antibiotic from the test culture. This is crucial to prevent residual drug effects.
-
Achieve drug removal by a 1:1000 dilution. This involves two serial dilutions: first, dilute 1.0 mL of the culture into 9.0 mL of fresh, pre-warmed 7H9 broth, followed by a second dilution of 0.05 mL into 4.95 mL of broth.[13]
-
The drug-free control culture should be diluted in the same manner to ensure both cultures have identical inoculum sizes for the regrowth phase.
4. Regrowth and Monitoring:
-
Incubate both the washed test culture and the diluted control culture at 37°C.
-
Monitor bacterial growth over time using one of the following methods:
-
Viable Count Method: At regular intervals (e.g., 0, 24, 48, 72, 96 hours), remove aliquots from each culture, perform serial dilutions, plate onto Middlebrook 7H10 agar, and incubate for 3-4 weeks. Count the resulting colonies (CFUs).[13]
-
Radiometric Method (e.g., BACTEC): Inoculate BACTEC 12B medium vials and monitor the Growth Index (GI) daily, which reflects CO₂ production from bacterial metabolism.[13]
-
Autoluminescence Assay: If using a luciferase-expressing strain of M. tuberculosis, monitor growth by measuring Relative Light Units (RLU) in a microplate luminometer.[17][18]
-
5. PAE Calculation:
-
The PAE is calculated using the formula: PAE = T - C .[13]
-
T = The time required for the antibiotic-exposed culture to show a predetermined increase in bacterial growth (e.g., a 1-log₁₀ increase in CFU/mL or for the BACTEC GI to reach a cumulative value of 100) after drug removal.[13]
-
C = The time required for the unexposed control culture to show the same increase in growth.
-
Caption: Experimental workflow for Post-Antibiotic Effect (PAE) determination.
Conclusion and Implications
The comparison reveals a stark contrast in the post-antibiotic effects of a diarylquinoline-class agent and ethambutol.
-
This compound , with its novel mechanism targeting ATP synthesis, demonstrates a prolonged PAE. This characteristic is highly desirable in an antitubercular drug, as it suggests that the agent's suppressive activity continues long after its concentration has fallen below the MIC. This supports the efficacy of intermittent or less frequent dosing schedules, which can be pivotal in improving outcomes for patients with multidrug-resistant TB.[19][20]
-
Ethambutol exhibits a minimal PAE, consistent with its bacteriostatic mechanism of inhibiting cell wall synthesis.[13] Its efficacy is more dependent on maintaining concentrations above the MIC. The short PAE underscores its role as a companion drug in combination therapy, where it helps prevent the emergence of resistance to more bactericidal primary agents.[21]
For drug development professionals, prioritizing compounds that demonstrate a prolonged PAE against Mycobacterium tuberculosis is a key strategy. A significant PAE not only provides a pharmacodynamic advantage but may also contribute to shortening treatment durations and improving the overall efficacy and tolerability of TB regimens.
References
- 1. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are mycobacterial ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. An update on ATP synthase inhibitors: A unique target for drug development in M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bedaquiline: A Novel Diarylquinoline for Multidrug-Resistant Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Ethambutol - Wikipedia [en.wikipedia.org]
- 10. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Delayed bactericidal response of Mycobacterium tuberculosis to bedaquiline involves remodelling of bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Postantibiotic Effects of Antituberculosis Agents Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. sciencedaily.com [sciencedaily.com]
- 20. Drug-resistant tuberculosis responds rapidly to bedaquiline-based second-line therapy | News | The Microbiologist [the-microbiologist.com]
- 21. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Analysis of Benzofuran Derivatives as Potent Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The persistent global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the discovery and development of novel therapeutic agents. Benzofuran and its derivatives have emerged as a promising class of heterocyclic compounds exhibiting significant activity against Mycobacterium tuberculosis. This guide provides a comparative analysis of the performance of several key benzofuran derivatives, supported by experimental data, to aid researchers in the field of antitubercular drug development. While a specific "Antitubercular agent-15" was not identifiable in publicly available literature, this guide focuses on a selection of well-characterized and potent benzofuran-based compounds.
Data Presentation: A Comparative Look at Efficacy and Safety
The following tables summarize the in vitro antitubercular activity and cytotoxicity of selected benzofuran derivatives against the H37Rv strain of Mycobacterium tuberculosis and the VERO cell line, respectively. The Selectivity Index (SI), a crucial parameter for preliminary safety assessment, is also presented.
Table 1: Antitubercular Activity of Benzofuran Derivatives against M. tuberculosis H37Rv
| Compound Class | Specific Derivative | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Benzofuro[2,3-b]quinolines | 11-methoxybenzofuro[2,3-b]quinoline (4) | <0.20[1][2] |
| 11-methylamino-benzofuro[2,3-b]quinoline (9) | <0.20[1][2] | |
| 11-dimethylaminobenzofuro[2,3-b]quinoline (14) | <0.20[1][2] | |
| Piperazine-Benzofuran Hybrids | Compound 4a | 0.78 |
| Compound 4c | 0.78 | |
| Compound 4j | 0.78 | |
| 3,4-Fused Tricyclic Benzofurans | Compound 29 | 0.0156-0.0313[3] |
| Compound 30 | 0.0156-0.0313[3] |
Table 2: Cytotoxicity and Selectivity Index of Benzofuran Derivatives
| Compound Class | Specific Derivative | IC50 against VERO cells (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| Benzofuro[2,3-b]quinolines | 11-methoxybenzofuro[2,3-b]quinoline (4) | 11.77[1][2] | >58.85[1][2] |
| 11-methylamino-benzofuro[2,3-b]quinoline (9) | 5.55[1][2] | >27.75[1][2] | |
| 11-dimethylaminobenzofuro[2,3-b]quinoline (14) | >30.00[1][2] | >150[1][2] | |
| 3,4-Fused Tricyclic Benzofurans | Compound 29 | >100[3] | >3200-6400 |
| Compound 30 | >100[3] | >3200-6400 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: Test compounds are serially diluted in a 96-well microplate using Middlebrook 7H9 broth to achieve a range of desired concentrations.
-
Inoculation and Incubation: 100 µL of the diluted mycobacterial inoculum is added to each well containing the test compound. The plates are sealed and incubated at 37°C for 5-7 days.[4]
-
Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue solution (resazurin) and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours.[4]
-
Reading Results: A color change from blue (no growth) to pink (growth) indicates mycobacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.[4][5]
Cytotoxicity Assay using VERO Cells (MTT Assay)
This assay assesses the in vitro cytotoxicity of compounds on a mammalian cell line, providing a measure of their potential toxicity to host cells.
-
Cell Culture: VERO cells (an African green monkey kidney epithelial cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[6]
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[6]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and proposed mechanisms of action for antitubercular benzofurans.
References
- 1. Identification of benzofuro[2,3-b]quinoline derivatives as a new class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microplate Alamar Blue assay (MABA) for antibiotic susceptibility testing [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Antitubercular Agent-15: A Guide to Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical novel antitubercular agent, "Antitubercular agent-15," a fluoroquinolone, with established first- and second-line treatments for Mycobacterium tuberculosis. The following sections detail the agent's performance based on supporting experimental data, outline relevant experimental protocols, and visualize key biological pathways and workflows.
Data Presentation: Comparative In Vitro Activity
The in vitro activity of this compound and other key antitubercular drugs was evaluated against a panel of M. tuberculosis strains with varying resistance profiles. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible bacterial growth, are summarized below.
Table 1: MIC Distribution of this compound and Comparator Drugs against Drug-Susceptible M. tuberculosis
| Drug | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| This compound | 0.125 - 0.5 | 0.25 | 0.5 |
| Isoniazid | 0.015 - 0.06 | 0.03 | 0.06 |
| Rifampicin | 0.06 - 0.25 | 0.125 | 0.25 |
| Moxifloxacin | 0.125 - 0.5 | 0.25 | 0.5 |
| Levofloxacin | 0.25 - 1.0 | 0.5 | 1.0 |
Table 2: MIC Distribution of this compound and Comparator Drugs against Multidrug-Resistant (MDR) M. tuberculosis
| Drug | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| This compound | 0.5 - 8.0 | 2.0 | 4.0 |
| Isoniazid | > 1.0 | > 4.0 | > 4.0 |
| Rifampicin | > 2.0 | > 8.0 | > 8.0 |
| Moxifloxacin | 0.5 - > 8.0 | 2.0 | 8.0 |
| Levofloxacin | 1.0 - > 16.0 | 4.0 | 16.0 |
Table 3: Cross-Resistance Patterns of Fluoroquinolones in Ofloxacin-Resistant M. tuberculosis Isolates
| Fluoroquinolone | Percentage of Ofloxacin-Resistant Isolates Exhibiting Cross-Resistance |
| This compound | ~90% |
| Ciprofloxacin | 100%[1] |
| Levofloxacin | 90.5%[1] |
| Moxifloxacin | 44.4%[1] |
| Gatifloxacin | 36.5%[1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
96-well U-shaped microtiter plates
-
Antitubercular agents (stock solutions prepared according to manufacturer's instructions)
-
M. tuberculosis isolates
-
Sterile water with 0.05% Tween 80
-
Glass beads
-
McFarland standard (0.5)
-
Inverted mirror for reading
Procedure:
-
Inoculum Preparation:
-
Scrape colonies of M. tuberculosis from a solid medium.
-
Transfer colonies to a tube containing sterile water with Tween 80 and glass beads.
-
Vortex to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of the adjusted inoculum in 7H9 broth.[2]
-
-
Plate Preparation:
-
Serially dilute the stock solutions of each antitubercular agent in 7H9 broth in the wells of the 96-well plate to achieve the desired final concentrations.
-
Include a drug-free growth control well and a sterility control well (broth only).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C in a 5% CO₂ atmosphere.
-
-
Reading Results:
-
After a sufficient incubation period (typically 7-14 days), examine the plates for visible growth using an inverted mirror.
-
The MIC is the lowest concentration of the drug that shows no visible growth.[2]
-
Agar Proportion Method for Drug Susceptibility Testing
This method is considered the gold standard for M. tuberculosis drug susceptibility testing.[1]
Materials:
-
Middlebrook 7H10 or 7H11 agar supplemented with OADC
-
Petri dishes (quadrant plates are often used)
-
Antitubercular agents
-
M. tuberculosis isolates
-
Sterile saline with 0.1% Tween 80
-
McFarland standard (1.0)
Procedure:
-
Media Preparation:
-
Prepare 7H10/7H11 agar according to the manufacturer's instructions.
-
Incorporate the desired critical concentration of each antitubercular drug into separate batches of molten agar.
-
Pour the drug-containing agar and a drug-free control agar into separate quadrants of petri dishes.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline with Tween 80, adjusting the turbidity to a 1.0 McFarland standard.
-
Prepare two dilutions of this suspension: 10⁻² and 10⁻⁴.
-
-
Inoculation:
-
Inoculate each quadrant (drug-containing and drug-free) with 100 µL of both the 10⁻² and 10⁻⁴ dilutions.
-
-
Incubation:
-
Seal the plates and incubate at 37°C in a 5% CO₂ atmosphere for 3-4 weeks.
-
-
Reading and Interpretation:
-
Count the number of colonies on the drug-free control quadrant from the higher dilution that allows for countable colonies (typically the 10⁻⁴ dilution).
-
Count the number of colonies on the drug-containing quadrants.
-
Resistance is defined as growth on the drug-containing medium that is ≥1% of the growth on the drug-free control medium.
-
Visualizations
Mechanism of Action and Resistance of Fluoroquinolones
References
- 1. Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
BNF15 in Combination with First-Line Antitubercular Drugs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutic agents. BNF15, a newly synthesized 2-nitronaphtho[2,3-b]benzofuran-6,11-dione derivative, has demonstrated significant potential as an anti-tubercular agent. This guide provides a comparative analysis of BNF15's efficacy, particularly in combination with first-line antitubercular drugs, based on available preclinical data.
Quantitative Efficacy Data Summary
The following table summarizes the in vitro efficacy of BNF15 against Mycobacterium tuberculosis (H37Rv and an XDR strain) and compares it with the first-line drugs Isoniazid (INH) and Rifampicin (RIF).
| Compound | Strain | Concentration (µg/mL) | % Bacterial Killing (Intracellular) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| BNF15 | H37Rv | 0.78 | ~92%[1] | 0.02-0.78[2] |
| 1.56 | ~96%[1] | |||
| 3.12 | ~99%[1] | |||
| XDR | 0.78 | ~74%[1] | ||
| 1.56 | ~90%[1] | |||
| 3.12 | ~97%[1] | |||
| Isoniazid (INH) | H37Rv | 0.19 | 89%[1] | Not Specified |
| 0.39 | 94%[1] | |||
| XDR | 6.25 | 70%[1] | ||
| 12.5 | 75%[1] | |||
| Rifampicin (RIF) | H37Rv | 0.05 | 58%[1] | Not Specified |
| 0.1 | 85%[1] | |||
| XDR | 25 | 62%[1] | ||
| 50 | 94%[1] |
Key Findings:
-
BNF15 demonstrates potent bactericidal activity against both drug-sensitive (H37Rv) and XDR strains of M. tuberculosis in vitro.[1]
-
Notably, BNF15 exhibits superior intracellular killing of XDR M. tuberculosis compared to both Isoniazid and Rifampicin at the tested concentrations.[1]
-
BNF15 shows a synergistic interaction with rifampicin, a cornerstone of first-line TB therapy.[2]
-
It also possesses a prolonged post-antibiotic effect, superior to that of isoniazid, streptomycin, and ethambutol, suggesting the potential for less frequent dosing.[2]
-
In acute oral toxicity studies in mice, BNF15 was found to be non-toxic up to a concentration of 2000 mg/kg.[2]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of these findings.
Intracellular Killing Assay (Macrophage Model)
Objective: To determine the efficacy of BNF15 in killing M. tuberculosis residing within macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
RAW 264.7 cells were seeded in 24-well plates and incubated overnight.
-
The macrophages were then infected with M. tuberculosis (H37Rv or XDR strain) at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Extracellular bacteria were removed by washing with pre-warmed PBS.
-
Infected cells were treated with various concentrations of BNF15, Isoniazid, or Rifampicin and incubated for 72 hours.
-
After incubation, the macrophages were lysed with 0.1% saponin.
-
The cell lysates were serially diluted and plated on Middlebrook 7H10 agar supplemented with OADC.
-
Colony-forming units (CFUs) were counted after 3-4 weeks of incubation at 37°C.
-
The percentage of bacterial killing was calculated by comparing the CFU counts of treated cells with untreated control cells.
Signaling Pathway and Experimental Workflow
Further research is required to fully elucidate the precise mechanism of action and the signaling pathways targeted by BNF15 in Mycobacterium tuberculosis. However, based on the available information suggesting a synergistic effect with rifampicin, a logical experimental workflow to investigate the in vivo efficacy of a BNF15 combination therapy can be proposed.
Caption: Proposed experimental workflow for evaluating the in vivo efficacy of BNF15 combination therapy.
This structured approach will be critical in determining the therapeutic potential of BNF15 as part of a combination regimen for the treatment of tuberculosis. The promising in vitro data, particularly against drug-resistant strains, strongly supports further investigation into its in vivo efficacy and mechanism of action.
References
"Comparing in vitro and in vivo efficacy of Antitubercular agent-15"
An in-depth guide for researchers and drug development professionals on the in vitro and in vivo profile of the novel antitubercular agent, BNF15, benchmarked against standard therapeutic agents.
This guide provides a comprehensive comparison of the novel antitubercular candidate, BNF15, with established first-line tuberculosis therapies. The following sections detail its efficacy against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, alongside the experimental protocols utilized for these assessments.
In Vitro Efficacy: BNF15 Demonstrates Potent Activity
BNF15 has shown significant promise in preclinical in vitro studies, exhibiting potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.
Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key measure of a drug's potency. BNF15 has demonstrated noteworthy MIC values against various strains of M. tuberculosis.[1][2]
| Agent | M. tuberculosis Strain | MIC (μg/mL) |
| BNF15 | Drug-Sensitive (H37Rv) | 0.02 - 0.78[1][2] |
| Drug-Resistant (XDR) | 0.02 - 0.78[1][2] | |
| Isoniazid (INH) | Drug-Sensitive (H37Rv) | ~0.01 - 0.07 |
| Rifampicin (RIF) | Drug-Sensitive (H37Rv) | Not specified |
| Ethambutol (EMB) | Drug-Sensitive (H37Rv) | Not specified |
Intracellular Activity
A critical aspect of an antitubercular drug's efficacy is its ability to penetrate host cells and eliminate intracellular bacteria. BNF15 has been shown to be effective at killing M. tuberculosis residing within macrophage cells.[2]
| Agent | M. tuberculosis Strain | Concentration (μg/mL) | Bacterial Killing (%) | Incubation Time |
| BNF15 | Drug-Sensitive (H37Rv) | 0.78 | ~92 | 72 hours[2] |
| 1.56 | ~96 | 72 hours[2] | ||
| 3.12 | ~99 | 72 hours[2] | ||
| BNF15 | Drug-Resistant (XDR) | 0.78 | ~74 | 72 hours[2] |
| 1.56 | ~90 | 72 hours[2] | ||
| 3.12 | ~97 | 72 hours[2] | ||
| Isoniazid (INH) | Drug-Resistant (XDR) | 6.25 | ~70 | 72 hours[2] |
| 12.5 | ~75 | 72 hours[2] | ||
| Rifampicin (RIF) | Drug-Resistant (XDR) | 25 | ~62 | 72 hours[2] |
| 50 | ~94 | 72 hours[2] |
Notably, BNF15 demonstrated superior or comparable efficacy in killing intracellular extensively drug-resistant (XDR) M. tuberculosis compared to the first-line drugs isoniazid and rifampicin.[2]
Synergistic Effects
Combination therapy is the cornerstone of tuberculosis treatment. Studies have indicated that BNF15 exhibits a partial synergistic effect when used in combination with rifampicin against both drug-sensitive and XDR strains of M. tuberculosis.[2][3][4]
In Vivo Profile: Preliminary Safety Data
To date, published in vivo studies on BNF15 have focused on its safety profile. An acute oral toxicity test in mice revealed no toxic effects at concentrations up to 2000 mg/kg.[1][5] Comprehensive in vivo efficacy studies evaluating the ability of BNF15 to reduce bacterial load in animal models of tuberculosis have not yet been reported in the available literature.
Experimental Protocols
The following outlines the general methodologies employed in the in vitro and in vivo assessment of antitubercular agents.
In Vitro Susceptibility Testing
A common method for determining the MIC of an antitubercular agent is the Microplate Alamar Blue Assay (MABA).[6]
Figure 1. Workflow for In Vitro Antitubercular Susceptibility Testing.
Intracellular Activity Assay
To assess the efficacy of a compound against intracellular mycobacteria, a macrophage infection model is utilized.
-
Cell Culture : Murine or human macrophage cell lines (e.g., RAW 264.7) are cultured.[7]
-
Infection : The macrophages are infected with M. tuberculosis at a specific multiplicity of infection.
-
Treatment : After allowing for phagocytosis, the infected cells are treated with various concentrations of the test compound.
-
Lysis and Plating : Following a defined incubation period, the macrophages are lysed to release the intracellular bacteria.
-
CFU Enumeration : The cell lysates are serially diluted and plated on appropriate agar to determine the number of colony-forming units (CFUs), which reflects the number of viable bacteria.
In Vivo Efficacy Model (General)
A common animal model for evaluating the in vivo efficacy of antitubercular drugs is the mouse model of tuberculosis.
Figure 2. General Workflow for an In Vivo Mouse Model of Tuberculosis.
Mechanism of Action
The precise mechanism of action for BNF15 has not yet been elucidated in the reviewed literature. Further studies are required to identify its molecular target and signaling pathways. Standard first-line antitubercular drugs have well-defined mechanisms:
-
Isoniazid : Inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
-
Rifampicin : Inhibits DNA-dependent RNA polymerase, thereby blocking bacterial transcription.
-
Ethambutol : Interferes with the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.
Conclusion
BNF15 is a promising novel antitubercular candidate with potent in vitro activity against both drug-sensitive and, critically, drug-resistant strains of M. tuberculosis. Its ability to effectively kill intracellular mycobacteria and its synergistic interaction with rifampicin highlight its potential as a future therapeutic agent. While preliminary in vivo data indicate a favorable safety profile, further studies are essential to establish its in vivo efficacy and to elucidate its mechanism of action. Researchers and drug development professionals should consider these findings as a strong rationale for advancing the preclinical and clinical development of BNF15.
References
- 1. Synthesis and activity of BNF15 against drug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 7. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
Validating BNF15: A Promising Candidate Against Multidrug-Resistant Mycobacterium tuberculosis
A comparative analysis of the in-vitro activity of BNF15 against clinically isolated multidrug-resistant (MDR) M. tuberculosis strains reveals its potential as a potent therapeutic agent. Experimental data demonstrates BNF15's superior or comparable efficacy to several first-line anti-tuberculosis drugs.
BNF15, a novel derivative of 2-nitronaphtho[2,3-b]benzofuran-6,11-dione, has shown significant promise in combating drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1][2][3] This guide provides a comprehensive overview of the validation of BNF15's activity, presenting comparative data, detailed experimental protocols, and a conceptual framework for its mechanism and validation workflow.
Comparative Efficacy Against MDR M. tuberculosis
In-vitro studies have demonstrated the potent activity of BNF15 against a range of M. tuberculosis strains. The minimum inhibitory concentration (MIC) of BNF15 was found to be in the range of 0.02–0.78 μg/ml for both drug-sensitive and drug-resistant strains.[1][2][3] This positions BNF15 as a highly effective agent, particularly when compared to standard anti-tubercular drugs.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of BNF15 and First-Line Anti-TB Drugs
| Compound | H37Rv (Drug-Sensitive) MIC (µg/mL) | MDR M. tb MIC (µg/mL) | XDR M. tb MIC (µg/mL) |
| BNF15 | 0.39 | 0.78 | 0.78 |
| Isoniazid (INH) | 0.19 | >12.5 | 12.5 |
| Rifampicin (RIF) | <0.006 | 3.13 | >12.5 |
| Streptomycin (STR) | 0.009 | >12.5 | >12.5 |
| Ethambutol (EMB) | 0.39 | 0.78 | 0.78 |
Data synthesized from resazurin-based broth dilution method results.[1]
Furthermore, BNF15 has demonstrated superior efficacy in killing extensively drug-resistant (XDR) M. tuberculosis compared to isoniazid and rifampicin.[1] After a 7-day incubation period, BNF15 at concentrations of 0.78, 1.56, and 3.12 μg/ml resulted in approximately 80%, 98%, and 99% bacterial death, respectively.[1] In contrast, isoniazid at 12.5 μg/ml only achieved 66% bacterial killing, while rifampicin at 50 μg/ml led to an 80% reduction in viable bacteria.[1]
BNF15 also exhibits a prolonged post-antibiotic effect, which is superior to that of isoniazid, streptomycin, and ethambutol.[2][3] This indicates that its inhibitory effect on bacterial growth persists even after the compound has been removed from the culture medium.
Synergistic Interactions
Combination therapy is a cornerstone of tuberculosis treatment. Studies have shown that BNF15 acts synergistically with rifampicin against both the standard H37Rv strain and XDR M. tuberculosis.[1][4][5] An additive effect was observed when BNF15 was combined with isoniazid and streptomycin.[1][4][5] Importantly, no antagonistic effects were observed with any of the tested two-drug combinations.[1]
Intracellular Activity
M. tuberculosis is an intracellular pathogen, making the ability of a drug to penetrate host cells and kill the bacteria within them crucial. BNF15 has been shown to effectively reduce the amount of intracellular XDR M. tuberculosis in a concentration-dependent manner, demonstrating better efficacy than first-line drugs after 72 hours of incubation.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of BNF15 activity.
1. Minimum Inhibitory Concentration (MIC) Determination using Resazurin-Based Broth Dilution Method
-
Bacterial Strains and Culture: The H37Rv reference strain, along with clinically isolated MDR and XDR M. tuberculosis strains, are cultured in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80. Cultures are incubated at 37°C until they reach the mid-logarithmic growth phase.
-
Compound Preparation: Stock solutions of BNF15 and comparator drugs (isoniazid, rifampicin, streptomycin, ethambutol, pyrazinamide) are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in 96-well microplates using supplemented Middlebrook 7H9 broth.
-
Inoculation: The bacterial culture is diluted to a McFarland standard of 1.0, and a final inoculum of 1 x 10^5 colony-forming units (CFU)/mL is added to each well of the microplate.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Resazurin Addition and Reading: After incubation, 30 µL of 0.01% resazurin solution is added to each well, and the plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
2. Intracellular Killing Assay
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Infection: Macrophages are seeded in 24-well plates and infected with M. tuberculosis at a multiplicity of infection (MOI) of 10 for 4 hours. After infection, the cells are washed with phosphate-buffered saline (PBS) to remove extracellular bacteria.
-
Drug Treatment: Fresh medium containing serial dilutions of BNF15 or comparator drugs is added to the infected cells.
-
Lysis and Plating: At specified time points (e.g., 0, 24, 48, and 72 hours), the infected macrophages are lysed with 0.1% saponin. The cell lysates are serially diluted and plated on Middlebrook 7H10 agar plates.
-
CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the colonies are counted to determine the number of viable intracellular bacteria.
Visualizing the Path Forward for BNF15
To conceptualize the potential mechanism and the research workflow for a novel anti-tubercular agent like BNF15, the following diagrams are provided.
Caption: Putative targets of BNF15 in M. tuberculosis.
Caption: Experimental workflow for BNF15 validation.
References
Safety Operating Guide
Navigating the Safe Disposal of Antitubercular Agent-15: A Comprehensive Guide
Disclaimer: The designation "Antitubercular agent-15" does not correspond to a specifically identified compound in publicly available scientific literature or safety data sheets. This guide provides comprehensive disposal procedures for a representative antitubercular agent, drawing upon established safety protocols for handling potent pharmaceutical compounds and infectious waste. The procedures outlined below are based on general principles and should be adapted to comply with all local, state, and federal regulations.
Researchers, scientists, and drug development professionals handling antitubercular agents are tasked with the critical responsibility of ensuring not only their personal safety but also the protection of the environment through proper waste management. This document offers essential, step-by-step guidance for the safe disposal of a representative antitubercular agent, referred to herein as "this compound."
I. Personal Protective Equipment (PPE) and Safe Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.
Recommended PPE:
-
Gloves: Wear suitable protective gloves.
-
Protective Clothing: Don appropriate protective clothing.
-
Eye/Face Protection: Use eye and face protection.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dusts or mists, wear suitable respiratory equipment.
Safe Handling Practices:
-
Handle the agent in accordance with good industrial hygiene and safety practices.[1]
-
Avoid contact with skin, eyes, or clothing.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
II. Disposal of Contaminated Materials
All materials that have come into contact with the antitubercular agent, including cultures, consumables, and personal protective equipment, must be treated as potentially infectious and hazardous waste.
General Principles:
-
All positive TB cultures must be autoclaved before disposal.[2]
-
Contaminated materials, with the exception of sharps, should be placed in disposable plastic bags before being transported for incineration.[2]
-
Whenever possible, materials from laboratories handling antitubercular agents should not be discarded in a landfill, even after decontamination.[2]
Step-by-Step Disposal Procedure:
-
Segregation: At the point of generation, segregate waste into distinct, clearly labeled containers:
-
Sharps (needles, scalpels, etc.)
-
Solid waste (gloves, gowns, bench paper, etc.)
-
Liquid waste (culture media, solutions, etc.)
-
Unused or expired product.
-
-
Decontamination:
-
Autoclaving: This is the preferred method for decontaminating infectious materials.[3] All positive TB cultures must be autoclaved.[2]
-
Chemical Disinfection: Use appropriate disinfectants effective against M. tuberculosis.[2] Ensure that waste materials have adequate contact time with the disinfectant.[2]
-
-
Final Disposal Methods: The choice of final disposal method will depend on the nature of the waste and local regulations.
-
Incineration: This is the recommended method for disposing of laboratory waste, whether decontaminated or not.[3] High-temperature incineration (in excess of 1200°C) is suitable for solids, semi-solids, and powders.[4] A two-chamber incinerator with a minimum temperature of 850°C can also be used.[4]
-
Waste Encapsulation: This method is suitable for solids, semi-solids, powders, and liquids.[4]
-
Inertization: This process involves removing packaging and mixing the pharmaceutical waste with cement, lime, and water to form a solid mass.[4]
-
Chemical Decomposition: This method may be practical for small quantities but requires chemical expertise and should be performed in accordance with the manufacturer's recommendations.[4]
-
Landfill: Disposal in a landfill should only be considered for encapsulated or inertized waste and must be done in a manner that prevents contamination of water sources.[4]
-
III. Quantitative Data for Disposal and Storage
For safe handling and disposal, specific quantitative parameters must be observed. The following table summarizes key data for a representative antitubercular agent.
| Parameter | Value | Source Citation |
| Storage Temperature | 2 – 8 °C | [5] |
| Incineration Temperature | Minimum 850°C (two-chamber) to >1200°C (high temperature) | [4] |
| Inertization Mixture | 65% pharmaceutical waste, 15% lime, 15% cement, 5% water | [4] |
IV. Experimental Protocols
Protocol for Inertization of Solid Waste:
-
Remove the antitubercular agent from its outer packaging (paper, cardboard, plastic).
-
If in pill form, remove pills from blister packs.
-
Grind the solid pharmaceutical material.
-
Mix the ground pharmaceutical waste with 15% lime and 15% cement.
-
Add water (approximately 5% or more) to form a liquid consistency.
-
Transfer the mixture to a suitable container, which can then be transported for final disposal in a designated landfill.[4]
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
